molecular formula C10H14BClO3 B572321 2-Chloro-5-isobutoxyphenylboronic acid CAS No. 1256346-11-8

2-Chloro-5-isobutoxyphenylboronic acid

Cat. No.: B572321
CAS No.: 1256346-11-8
M. Wt: 228.479
InChI Key: CTXMQMLBCJQLHJ-UHFFFAOYSA-N
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Description

2-Chloro-5-isobutoxyphenylboronic acid (CAS 1256346-11-8) is a valuable aryl boronic acid building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Its primary application is in Suzuki-Miyaura cross-coupling, where the boronic acid group enables the formation of carbon-carbon bonds for constructing complex biaryl structures . This compound acts as a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials . The specific structure, featuring both a boronic acid group and a chloro-isobutoxy substitution pattern, allows for selective functionalization, making it a versatile scaffold in designing molecules with tailored properties for medicinal chemistry and materials science research . Boronic acids, in general, are stable, low-toxicity compounds with unique physicochemical characteristics, behaving as Lewis acids and forming reversible complexes with biological targets, which underpins their utility in developing bioactive compounds and sensors . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-chloro-5-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXMQMLBCJQLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681650
Record name [2-Chloro-5-(2-methylpropoxy)phenyl]boronic acid
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Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-11-8
Record name Boronic acid, B-[2-chloro-5-(2-methylpropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-5-(2-methylpropoxy)phenyl]boronic acid
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Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-5-isobutoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of 2-Chloro-5-isobutoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document presents a well-established, analogous synthetic protocol via directed ortho-metalation and borylation. The guide includes detailed experimental procedures, tabulated quantitative and spectral data based on closely related structures, and visual workflows to aid in laboratory synthesis and characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel arylboronic acids for applications in drug discovery and development.

Introduction

Arylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of this compound, featuring a chloro-substituent ortho to the boronic acid and an isobutoxy group para to the chlorine, makes it a potentially valuable intermediate for introducing this functionality into more complex molecules. The isobutoxy group can enhance lipophilicity and modulate pharmacokinetic properties, while the chlorine atom provides a handle for further functionalization or can influence the electronic properties of the molecule.

This guide outlines a robust and widely applicable method for the synthesis of this target molecule, starting from the readily available precursor, 1-chloro-4-isobutoxybenzene.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a directed ortho-metalation (lithiation) of 1-chloro-4-isobutoxybenzene, followed by quenching the resulting aryllithium species with a trialkyl borate ester. The alkoxy group is a well-known directed metalating group, facilitating the deprotonation at the adjacent ortho position. Subsequent hydrolysis of the boronate ester yields the desired boronic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 1-Chloro-4-isobutoxybenzene D Aryllithium Intermediate A->D 1. n-BuLi, THF, -78 °C B n-Butyllithium (n-BuLi) C Triisopropyl borate E Boronate Ester D->E 2. B(O-iPr)₃ F This compound E->F 3. Acidic Workup (e.g., HCl)

Figure 1: Proposed synthesis of this compound.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound.

Synthesis of this compound

Materials:

  • 1-Chloro-4-isobutoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-chloro-4-isobutoxybenzene (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

  • Add the triisopropyl borate solution dropwise to the aryllithium solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[1][2]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions.

ParameterValue
Molecular Formula C₁₀H₁₄BClO₃
Molecular Weight 228.48 g/mol
Theoretical Yield Based on 1.0 eq of 1-chloro-4-isobutoxybenzene
Typical Experimental Yield 60-80%
Purity (post-purification) >95% (by ¹H NMR and LC-MS)

Characterization Data

¹H NMR Spectroscopy (Representative)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75d1HAr-H
~7.40dd1HAr-H
~6.95d1HAr-H
~5.50br s2HB(OH)₂
~3.75d2H-OCH₂-
~2.10m1H-CH(CH₃)₂
~1.00d6H-CH(CH₃)₂

Solvent: CDCl₃ or DMSO-d₆

¹³C NMR Spectroscopy (Representative)
Chemical Shift (δ, ppm)Assignment
~158.0Ar-C-O
~138.0Ar-C
~135.0Ar-C
~125.0C-B (broad)
~118.0Ar-C
~115.0Ar-C
~75.0-OCH₂-
~28.5-CH(CH₃)₂
~19.5-CH(CH₃)₂

Solvent: CDCl₃ or DMSO-d₆

Mass Spectrometry (Representative)
TechniqueIonization ModeExpected m/z
ESI-MSNegative[M-H]⁻ ≈ 227.07
ESI-MSPositive[M+H]⁺ ≈ 229.08
HRMSESI-NegativeCalculated for C₁₀H₁₃BClO₃⁻: 227.0652, Found: ± 5 ppm

Workflow Diagrams

General Experimental Workflow

Experimental_Workflow A Reaction Setup (Dry Glassware, Inert Atmosphere) B Addition of Reactants (Controlled Temperature) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup (Quenching, Extraction) C->D E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Final Product F->G

Figure 2: General workflow for synthesis and analysis.

Applications in Drug Development and Research

This compound is a versatile building block for the synthesis of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling reactions. These structural motifs are prevalent in a wide range of biologically active molecules. The presence of the chloro and isobutoxy groups allows for fine-tuning of steric and electronic properties, which can be crucial for optimizing ligand-receptor interactions and improving the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates. Researchers can utilize this reagent to explore new chemical space in the development of inhibitors for various enzymes or modulators of receptor activity.

Conclusion

This technical guide provides a practical, albeit representative, framework for the synthesis and characterization of this compound. The proposed synthetic route via directed ortho-metalation is a reliable and scalable method for accessing this and similar arylboronic acids. The provided experimental protocols and characterization data serve as a valuable starting point for researchers in organic synthesis and medicinal chemistry, enabling the incorporation of the 2-chloro-5-isobutoxyphenyl moiety into novel compounds with potential therapeutic applications. Further experimental validation is encouraged to establish the specific optimal conditions and definitive spectral data for this compound.

References

2-Chloro-5-isobutoxyphenylboronic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-isobutoxyphenylboronic acid, a specialized chemical compound with potential applications in organic synthesis and medicinal chemistry. This document details its chemical identity, molecular structure, and explores its likely utility based on the well-established reactivity of arylboronic acids.

Core Compound Data

Quantitative data for this compound is summarized below.

PropertyValueReference
CAS Number 1256346-11-8[1]
Molecular Formula C₁₀H₁₄BClO₃[1]
Molecular Weight 228.48 g/mol [1]
SMILES CC(C)COc1cc(B(O)O)c(Cl)cc1

Molecular Structure

The two-dimensional structure of this compound is depicted below. This structure is generated based on its SMILES (Simplified Molecular Input Line Entry System) notation.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties of Arylboronic Acids

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2][3] The following is a general protocol for the coupling of an aryl boronic acid with an aryl halide. This protocol should be optimized for specific substrates and reaction scales.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s) to the reaction vessel.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvents Add Solvents Inert Atmosphere->Add Solvents Add Catalyst Add Catalyst Add Solvents->Add Catalyst Heat and Stir Heat and Stir Add Catalyst->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Cool and Quench Cool and Quench Monitor Progress->Cool and Quench Extraction Extraction Cool and Quench->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Chromatography Chromatography Drying and Concentration->Chromatography Final Product Final Product Chromatography->Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development and Signaling Pathways

Arylboronic acids have garnered significant interest in drug discovery due to their unique chemical properties that allow them to act as enzyme inhibitors or as probes for biological molecules.[4][5][6] While the specific biological activity of this compound has not been reported, its structural motifs suggest potential areas of investigation.

The broader class of arylboronic acids has been shown to inhibit the migration of cancer cells. This effect is believed to be mediated, in part, through the inhibition of the Rho family of GTPases, which are key regulators of the actin cytoskeleton and cell motility.[7][8][9][10][11] The diagram below illustrates a simplified, hypothetical signaling pathway where an arylboronic acid derivative could inhibit cancer cell migration through the RhoA-ROCK pathway.

G Growth Factor Receptor Growth Factor Receptor RhoGEFs RhoGEFs Growth Factor Receptor->RhoGEFs RhoA-GTP (active) RhoA-GTP (active) RhoGEFs->RhoA-GTP (active) GTP RhoA-GDP (inactive) RhoA-GDP (inactive) ROCK ROCK RhoA-GTP (active)->ROCK activates LIMK LIMK ROCK->LIMK activates Stress Fiber Formation Stress Fiber Formation ROCK->Stress Fiber Formation promotes Cofilin Cofilin LIMK->Cofilin inhibits Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization promotes severing Cell Migration Cell Migration Actin Polymerization->Cell Migration Stress Fiber Formation->Cell Migration Arylboronic Acid Arylboronic Acid Arylboronic Acid->RhoA-GTP (active) inhibits

Caption: Hypothetical inhibition of the RhoA-ROCK signaling pathway by an arylboronic acid.

References

Spectroscopic Data for 2-Chloro-5-isobutoxyphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, outlines the general experimental protocols and data interpretation principles that researchers and drug development professionals would typically employ for the spectroscopic characterization of a novel compound such as 2-Chloro-5-isobutoxyphenylboronic acid.

General Experimental Protocols

The acquisition of spectroscopic data is fundamental to confirming the structure and purity of a synthesized chemical entity. Below are the standard methodologies for obtaining NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrumentation: A high-field NMR spectrometer (typically 300-600 MHz) is used.

  • Data Acquisition: The prepared sample in an NMR tube is placed into the spectrometer's probe. The experiment is run at a controlled temperature, and the free induction decay (FID) signal is collected.

  • Data Processing: The FID is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal (0 ppm).

¹³C NMR (Carbon-13 NMR):

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: The same NMR spectrometer as for ¹H NMR is used, but tuned to the ¹³C frequency.

  • Data Acquisition: ¹³C NMR experiments require a significantly longer acquisition time. Proton decoupling techniques are commonly used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and subsequent corrections.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Solid/Liquid Samples (ATR): A small amount of the sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum (of air or the clean ATR crystal) is first recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition: The sample solution is introduced into the ion source where molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

  • Data Processing: The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Predicted Spectroscopic Data

While experimental data is unavailable, a prediction of the expected spectral features can be made based on the chemical structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HAr-H ortho to B(OH)₂
~7.2-7.4dd1HAr-H meta to B(OH)₂ and ortho to Cl
~6.9-7.1d1HAr-H ortho to O-isobutyl
~4.9-5.2s (broad)2HB(OH)₂
~3.8d2H-OCH₂-
~2.0-2.2m1H-CH(CH₃)₂
~1.0d6H-CH(CH₃)₂

Table 2: Predicted Key ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~160C-O (aromatic)
~130-140Aromatic carbons
~115-125Aromatic carbons
~75-OCH₂-
~28-CH(CH₃)₂
~19-CH(CH₃)₂

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3600-3200O-HStretching (B(OH)₂)
~3100-3000C-HAromatic Stretching
~2960-2850C-HAliphatic Stretching
~1600, 1480C=CAromatic Ring Stretching
~1380-1340B-OStretching
~1250C-OAryl Ether Stretching
~800-700C-ClStretching

Table 4: Predicted Mass Spectrometry Data

m/zIon
[M+H]⁺Molecular ion peak + 1
[M+Na]⁺Molecular ion peak + 23
[M-H]⁻Molecular ion peak - 1

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a new chemical entity involves sequential analytical techniques to confirm its identity and purity.

Spectroscopic_Analysis_Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report / Publication Data_Analysis->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This document serves as a foundational guide for researchers undertaking the synthesis and characterization of this compound or similar novel compounds. The provided protocols and predictive data offer a framework for the experimental work and subsequent data analysis required to unequivocally confirm the structure and purity of the target molecule.

Solubility and stability of 2-Chloro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-isobutoxyphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction to Phenylboronic Acids

Phenylboronic acids are a class of organic compounds with broad utility in organic synthesis, materials science, and medicinal chemistry. Their application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery, is particularly notable. The physicochemical properties of these molecules, such as solubility and stability, are critical parameters that influence reaction efficiency, purification, formulation, and storage.

Boronic acids are known to exhibit specific stability challenges, including a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1] This equilibrium can complicate solubility determination and affect the material's long-term stability.[2] Additionally, the boronic acid moiety can be susceptible to oxidation. Understanding these characteristics is paramount for successful application development.

This guide focuses on this compound, providing a framework for its characterization based on data from its isomers and established analytical methodologies.

Solubility Profile

While specific solubility data for this compound is not present in the surveyed literature, extensive data exists for the ortho-, meta-, and para-isomers of isobutoxyphenylboronic acid.[3][4][5] This information, determined using a dynamic method, offers significant insight into the expected solubility behavior in common organic solvents.[3] The introduction of a chloro-substituent will influence the polarity and crystal packing of the molecule, likely altering its solubility profile relative to these isomers.

Quantitative Solubility Data for Isobutoxyphenylboronic Acid Isomers

The following tables summarize the equilibrium solubility data for ortho-, meta-, and para-isobutoxyphenylboronic acid in various organic solvents. The data is presented as the temperature at which a specific mole fraction (x₁) of the solute dissolves completely.[4]

Table 1: Solubility of ortho-Isobutoxyphenylboronic Acid [4]

Mole Fraction (x₁)Chloroform (°C)3-Pentanone (°C)Dipropyl Ether (°C)Methylcyclohexane (°C)
0.276722.0---
0.306826.0---
0.338131.3---
0.360735.0---
0.401940.0---
0.431944.5---
0.464747.5---
0.514452.6---
0.547155.5---
0.617761.9---
0.637363.0---
0.699768.0---
0.714871.6---
0.773675.3---
0.821677.1---
0.866079.0---
0.895282.0---
0.911982.0---

Table 2: Solubility of meta-Isobutoxyphenylboronic Acid [4]

Mole Fraction (x₁)Chloroform (°C)3-Pentanone (°C)Dipropyl Ether (°C)Methylcyclohexane (°C)
0.018024.021.525.532.5
0.022929.527.031.040.0
0.027833.532.536.547.5
0.032737.137.041.554.0
0.040840.842.547.061.5
0.050745.248.053.068.0
0.067049.954.059.574.5
0.089955.460.066.581.0
0.130758.666.073.087.5
0.189560.172.079.594.0
0.115155.663.070.084.5
0.145961.169.076.591.0
0.182865.675.083.097.5
0.201865.578.086.0100.5
0.253770.084.092.5107.0
0.279073.587.095.5110.0
0.323879.593.0101.5116.0
0.334980.794.5103.0117.5

Table 3: Solubility of para-Isobutoxyphenylboronic Acid [4]

Mole Fraction (x₁)Chloroform (°C)3-Pentanone (°C)Dipropyl Ether (°C)Methylcyclohexane (°C)
0.021223.120.528.540.5
0.025326.825.534.048.0
0.030430.530.539.555.5
0.036735.535.545.063.0
0.041536.540.550.570.5
0.047137.745.556.078.0
0.055539.550.561.585.5
0.066843.255.567.093.0
0.078546.560.572.5100.5
0.093649.265.578.0108.0

Data extracted from Leszczyński et al., J. Chem. Eng. Data 2020, 65, 9, 4598–4605.[4]

General Solubility Trends

For the isobutoxyphenylboronic acid isomers, the ortho-isomer demonstrates significantly higher solubility across all tested solvents compared to the meta- and para-isomers.[3] Generally, solubility increases with the polarity of the solvent, with the highest solubility observed in ketones and ethers, and the lowest in hydrocarbons like methylcyclohexane.[3][6] The introduction of the isobutoxy group generally enhances solubility compared to unsubstituted phenylboronic acid.[3]

Stability Profile

The stability of a boronic acid is a critical attribute for its storage, handling, and application in synthesis and formulation. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Intrinsic Stability of Boronic Acids
  • Dehydration: A primary stability concern for boronic acids is the reversible dehydration to form boroxines (cyclic trimers). This process is influenced by temperature, solvent, and the presence of water.[1]

  • Oxidation: Boronic acids can be susceptible to oxidation, particularly in solution at physiological pH.[6] The rate of oxidation can be influenced by the electronic properties of substituents on the phenyl ring.

Stress Testing

For a comprehensive stability analysis, forced degradation or stress testing is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7] This involves exposing the compound to conditions more severe than standard storage.

Table 4: Recommended Stress Conditions for Stability Testing

Stress ConditionParametersPurpose
Thermal Expose solid or solution to elevated temperatures (e.g., 50°C, 60°C, 70°C in 10°C increments above accelerated testing) for a defined period (e.g., 1 to 5 days).[8]To evaluate thermolytic degradation pathways.[8]
Hydrolytic Incubate in aqueous solutions across a wide pH range (e.g., pH 1, 2, 4, 7, 9, 12) at elevated temperatures.[7]To assess susceptibility to acid and base-catalyzed hydrolysis.[7]
Oxidative Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) in solution.[9]To determine susceptibility to oxidation.[9]
Photostability Expose the solid or solution to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.[8]To identify photodegradation products.[8]

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline methodologies for determining solubility and stability.

Protocol for Solubility Determination (Dynamic Method)

This method, adapted from the work of Leszczyński et al., determines the temperature at which a known concentration of a solute fully dissolves in a solvent.[3][10]

4.1.1 Materials and Equipment

  • This compound (high purity)

  • High-purity organic solvents

  • Analytical balance (±0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath with a precise thermometer

  • Luminance probe or laser detection system to monitor turbidity

4.1.2 Procedure

  • Sample Preparation: Accurately weigh a specific amount of the boronic acid into a glass vial.

  • Add a precise mass of the desired solvent to achieve a known mole fraction.

  • Add a magnetic stir bar and seal the vial tightly.

  • Measurement: Place the vial in the temperature-controlled bath and begin stirring.

  • Increase the temperature slowly (e.g., 0.2 °C/min) to ensure thermal equilibrium.

  • Endpoint Detection: Monitor the solution's turbidity. The solubility temperature is the point at which the last solid crystals disappear, and the solution becomes clear.

  • Data Collection: Record the temperature for the given mole fraction. Repeat the procedure for multiple concentrations to construct a solubility curve.

G Dynamic Solubility Determination Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Weigh Boronic Acid prep2 Add Solvent (Known Mass) prep1->prep2 prep3 Seal Vial with Stir Bar prep2->prep3 meas1 Place in Temp. Bath prep3->meas1 Transfer to Bath meas2 Heat Slowly (e.g., 0.2°C/min) meas1->meas2 meas3 Monitor Turbidity meas2->meas3 meas4 Record Temp. at Dissolution meas3->meas4 an1 Repeat for Multiple Concentrations meas4->an1 Generate Data Point an2 Plot Temperature vs. Mole Fraction an1->an2

Caption: Workflow for the Dynamic Solubility Determination Method.

Protocol for Stability Assessment (HPLC-Based Method)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact compound from its degradation products, allowing for accurate quantification over time.

4.2.1 Method Development Considerations

  • Column Selection: Reversed-phase columns (e.g., C18) are common. For boronic acids, which can be polar and may interact with column hardware, specialized columns like those with MaxPeak™ Premier technology can minimize secondary interactions. Low silanol activity columns can reduce on-column hydrolysis of boronate esters, a related class of compounds.[11]

  • Mobile Phase: A gradient of acetonitrile or methanol with water, often containing an acidic modifier like formic acid, is a typical starting point.

  • Detection: UV detection is standard. The wavelength should be chosen at the absorbance maximum of this compound.

4.2.2 Stress Sample Preparation and Analysis

  • Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: Aliquot the stock solution into separate vials for each stress condition (thermal, acidic, basic, oxidative, photolytic) as detailed in Table 4. Include a control sample stored under normal conditions (e.g., 5°C, protected from light).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Neutralization: Neutralize the acidic and basic samples before injection to prevent column damage.

  • HPLC Analysis: Inject the samples onto the HPLC system.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining.

    • Determine the percentage of each degradation product by peak area normalization.

    • Perform peak purity analysis to ensure the main peak does not co-elute with degradants.

G HPLC-Based Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_report Reporting prep1 Prepare Stock Solution prep2 Aliquot for Stress Conditions prep1->prep2 stress1 Thermal stress2 Hydrolytic (Acid/Base) stress3 Oxidative stress4 Photolytic stress5 Control an1 Sample at Time Points stress1->an1 Incubate stress2->an1 Incubate stress3->an1 Incubate stress4->an1 Incubate stress5->an1 Incubate an2 Neutralize (if needed) an1->an2 an3 Inject into HPLC an2->an3 an4 Quantify Parent & Degradants an3->an4 rep1 Establish Degradation Profile an4->rep1 rep2 Identify Degradation Pathways rep1->rep2

Caption: General workflow for conducting a forced degradation study.

Conclusion

This technical guide provides a comprehensive overview of the critical aspects of solubility and stability for this compound. While compound-specific data is pending experimental determination, the provided solubility data for its structural isomers serves as a valuable reference point for solvent selection and formulation development. The detailed experimental protocols for dynamic solubility measurement and HPLC-based stability testing offer researchers a robust framework to generate precise data, enabling the optimization of synthetic processes and ensuring the long-term integrity of this valuable chemical entity. A thorough characterization following these methodologies will be indispensable for its successful application in research and development.

References

The Synthetic Utility of 2-Chloro-5-isobutoxyphenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-isobutoxyphenylboronic acid is a substituted arylboronic acid that holds potential as a versatile building block in modern organic synthesis. Its structural features—a chlorinated and isobutoxy-substituted phenyl ring coupled with a boronic acid moiety—make it a valuable reagent for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.

Core Applications in Organic Synthesis

The primary application of this compound lies in its utility as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[] The versatility, stability, and relatively low toxicity of boronic acids have made the Suzuki-Miyaura coupling a cornerstone of modern synthetic chemistry.

The 2-chloro and 5-isobutoxy substituents on the phenyl ring of this particular boronic acid offer several strategic advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom and the electron-donating character of the isobutoxy group can influence the electronic properties of the resulting biaryl products. This is a critical aspect in drug design for tuning parameters like metabolic stability and binding affinity.

  • Steric Influence: The ortho-chloro substituent can introduce steric hindrance, potentially leading to atropisomerism in the final products if the coupling partner is also sterically demanding. This can be exploited for the synthesis of chiral ligands and catalysts.

  • Vectors for Further Functionalization: The chloro and isobutoxy groups can serve as handles for subsequent chemical transformations, allowing for the diversification of the molecular scaffold.

The Suzuki-Miyaura Coupling: A Generalized Workflow

The Suzuki-Miyaura coupling reaction typically involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Suzuki_Miyaura_Workflow start Reaction Setup reagents This compound + Aryl Halide/Triflate start->reagents Combine catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) reagents->catalyst Add base Base (e.g., K2CO3, Cs2CO3, K3PO4) catalyst->base Add solvent Solvent (e.g., Toluene, Dioxane, DMF) base->solvent Add heating Heating (e.g., 80-120 °C) solvent->heating Inert Atmosphere workup Aqueous Workup & Extraction heating->workup Reaction Monitoring (TLC/GC-MS) purification Purification (e.g., Column Chromatography) workup->purification product Biaryl Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized, hypothetical experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on standard procedures found in the literature for similar transformations.

Reaction:

(2-Chloro-5-isobutoxyphenyl)boronic acid + Ar-Br → 2-Chloro-5-isobutoxy-1,1'-biphenyl derivative

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Potential Applications in Medicinal Chemistry

Arylboronic acids are crucial intermediates in the synthesis of numerous pharmaceuticals. The 2-chloro-5-isobutoxyphenyl moiety could be incorporated into drug candidates to enhance their pharmacological properties. For instance, the presence of a chlorine atom can often improve metabolic stability and cell permeability. The isobutoxy group can provide a handle for improving solubility and can interact with hydrophobic pockets in target proteins.

A hypothetical synthetic pathway illustrating the potential use of this compound in the synthesis of a complex, drug-like molecule is presented below.

Medicinal_Chemistry_Application boronic_acid This compound suzuki_coupling Suzuki-Miyaura Coupling boronic_acid->suzuki_coupling heterocyclic_halide Heterocyclic Halide (e.g., Bromo-pyrimidine) heterocyclic_halide->suzuki_coupling intermediate Biaryl Intermediate suzuki_coupling->intermediate functionalization Further Functionalization (e.g., SNAr, Reduction) intermediate->functionalization final_product Complex Drug-like Molecule functionalization->final_product

Caption: Hypothetical pathway for drug candidate synthesis.

Data Summary

As no specific experimental data for this compound is publicly available, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific Suzuki-Miyaura coupling reactions involving this reagent. Key parameters to optimize include:

ParameterVariables to Screen
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, Buchwald ligands
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, t-BuOK
Solvent Toluene, Dioxane, DMF, THF, Acetonitrile, Water mixtures
Temperature Room Temperature to 150 °C
Equivalents of Boronic Acid 1.1 to 2.0 equivalents

Conclusion

This compound is a promising building block for organic synthesis, particularly for the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. While specific applications and detailed experimental protocols for this exact compound are yet to be widely published, its structural features suggest significant potential in the synthesis of novel compounds for medicinal chemistry and materials science. The generalized protocols and workflows provided in this guide offer a starting point for researchers to explore the synthetic utility of this versatile reagent. As with any chemical reaction, careful optimization of reaction conditions is crucial to achieving high yields and purity of the desired products.

References

A Technical Guide to the Synthesis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids and their derivatives are indispensable building blocks in modern organic synthesis, materials science, and medicinal chemistry.[1][2] Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4][5] The stability, low toxicity, and functional group tolerance of boronic acids make them highly versatile reagents for constructing complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[4][6]

This technical guide provides an in-depth review of the core synthetic methodologies for preparing substituted phenylboronic acids. It includes detailed experimental protocols for key reactions, comparative data on reaction yields and conditions, and visualizations of primary synthetic pathways to aid researchers in selecting and implementing the most suitable methods for their specific applications.

Synthesis via Organometallic Reagents

One of the most established and widely used methods for synthesizing phenylboronic acids involves the reaction of an organometallic intermediate—typically a Grignard or organolithium reagent—with a trialkyl borate ester, followed by aqueous hydrolysis.[6][7] This approach is valued for its straightforwardness and the use of readily available starting materials.

Grignard Reagent Method

This method involves the formation of a phenylmagnesium halide (Grignard reagent) from an aryl halide, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate.

General Workflow:

  • Grignard Formation: An aryl bromide or iodide is reacted with magnesium metal in an ethereal solvent (e.g., THF, diethyl ether) to form the arylmagnesium halide. The use of LiCl can facilitate the insertion of magnesium, especially for less reactive aryl chlorides.[8]

  • Borylation: The Grignard reagent is added to a solution of a trialkyl borate (e.g., trimethyl borate, triisopropyl borate) at low temperatures (-80°C to 0°C) to form a boronate ester intermediate.[9]

  • Hydrolysis: The reaction mixture is quenched with an aqueous acid to hydrolyze the boronate ester, yielding the final phenylboronic acid.

G1 A Aryl Halide (Ar-X, X=Br, I, Cl) C Arylmagnesium Halide (Ar-MgX) A->C Ether Solvent (THF) B Mg Metal + LiCl (optional) E Boronate Ester Adduct [Ar-B(OR)₃]⁻MgX⁺ C->E Low Temp (-78°C) D Trialkyl Borate B(OR)₃ G Substituted Phenylboronic Acid Ar-B(OH)₂ E->G Hydrolysis F Aqueous Acid (e.g., HCl, H₂SO₄)

Figure 1. Workflow for Grignard-based synthesis.
Organolithium Reagent Method

Similar to the Grignard method, organolithium reagents can be used to synthesize boronic acids. These reagents are typically more reactive than their Grignard counterparts and are often generated via lithium-halogen exchange or direct deprotonation of an aromatic ring.

General Workflow:

  • Organolithium Formation: An aryllithium reagent is formed by reacting an aryl halide with an alkyllithium (e.g., n-BuLi, t-BuLi) at low temperatures.

  • Borylation & Hydrolysis: The aryllithium reagent is then reacted with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.[6][10]

While effective, this method is often less economical for large-scale synthesis due to the higher cost and hazardous nature of organolithium compounds.[9]

Experimental Protocol: Synthesis of 2,6-Dimethylphenylboronic Acid via Grignard Reagent[2]
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 molar equivalents). Add a solution of 2,6-dimethylbromobenzene (1.0 molar equivalent) in anhydrous THF via a dropping funnel. Initiate the reaction with a small crystal of iodine if necessary. Maintain the reaction at 30°C for 2 hours after the addition is complete.

  • Borylation: Cool the resulting Grignard solution to -25°C. Slowly add a solution of tri-n-butyl borate (1.5 molar equivalents) in anhydrous THF, keeping the temperature below 0°C.[9]

  • Hydrolysis and Isolation: After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by pouring it into a mixture of crushed ice and concentrated sulfuric acid. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot water or ethanol/water) to obtain pure 2,6-dimethylphenylboronic acid.[11]

Starting MaterialReagentsConditionsYieldReference
Aryl BromideMg, B(OiPr)₃, then H₃O⁺THF, -50°C to RTHigh[9]
Aryl BromideiPrMgCl·LiCl, then B(OiPr)₃, H₃O⁺THF, 0°CExcellent[8]
2,6-DimethylbromobenzeneMg, B(OnBu)₃, then H₃O⁺THF, 30°C80.1%[2]
Aryl Chloriden-BuLi, then B(OMe)₃, H₃O⁺THF, -78°CGood[6]

Table 1. Summary of conditions for synthesis via organometallic reagents.

Synthesis via Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and versatile method for synthesizing arylboronate esters directly from aryl halides or triflates.[7] It employs a palladium catalyst to couple the aryl substrate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[6] This method exhibits excellent functional group tolerance, avoiding the need for strongly basic or nucleophilic organometallic intermediates.[4]

Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.

  • Transmetalation: A boryl-alkoxide species, formed from the reaction of B₂pin₂ with a base (e.g., KOAc), transmetalates with the Pd(II) complex. This step transfers the boryl group to the palladium center and releases the halide.

  • Reductive Elimination: The resulting Ar-Pd(II)-B(OR)₂ species undergoes reductive elimination to yield the arylboronate ester (Ar-Bpin) and regenerate the Pd(0) catalyst.

G2 cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Oxidative Addition PdII_ArB Ar-Pd(II)-Bpin L₂ PdII_ArX->PdII_ArB Transmetalation PdII_ArB->Pd0 Product Ar-Bpin PdII_ArB->Product Reductive Elimination ArX Ar-X B2pin2 B₂pin₂ + Base

Figure 2. Catalytic cycle for Miyaura borylation.
Experimental Protocol: Synthesis of 4-Methoxycarbonylphenylboronic Acid Pinacol Ester[8]

  • Reaction Setup: To a mixture of methyl 4-iodobenzoate (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol), add a solution of [PdCl₂(dppf)] (0.03 mmol) in 1,4-dioxane (5 mL).

  • Reaction Execution: Heat the mixture at 80°C under a nitrogen atmosphere for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup and Isolation: After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure arylboronate ester. The ester can be hydrolyzed to the corresponding boronic acid by treatment with an oxidant like NaIO₄ followed by an acidic workup, or by simple stirring with aqueous acid.[7]

Aryl Substrate (Ar-X)Boron ReagentCatalyst / BaseSolventTemp (°C)YieldReference
Aryl Halides/TriflatesB₂pin₂PdCl₂(dppf) / KOAcDioxane80High[6][8]
Aryl ChloridesB₂pin₂Pd(OAc)₂ + SPhos / K₃PO₄Toluene100Good[8]
Aryl BromidesHBpinPdCl₂(dppf) / Et₃NTHF50High[7]

Table 2. Typical conditions for Miyaura borylation reactions.

Synthesis via Direct C-H Borylation

Direct C–H borylation has emerged as a highly atom-economical and efficient strategy for synthesizing arylboronic acids.[6] This method avoids the pre-functionalization of the aromatic ring (i.e., halogenation) required in the organometallic and Miyaura routes. The reaction is typically catalyzed by transition metals, most notably iridium, and proceeds with regioselectivity often governed by steric factors, favoring borylation at the least hindered C-H bond.[12]

General Scheme: An arene is reacted with a diboron reagent (B₂pin₂) or pinacolborane (HBpin) in the presence of an iridium catalyst and a bipyridine-based ligand. The reaction generates the arylboronate ester and a stoichiometric amount of H₂ or other byproducts.

G3 Arene Arene (Ar-H) Product Arylboronate Ester (Ar-Bpin) Arene->Product Boron Boron Reagent (e.g., B₂pin₂) Boron->Product Catalyst [Ir(cod)OMe]₂ + dtbpy ligand Catalyst->Product C-H Activation

Figure 3. General scheme for Ir-catalyzed C-H borylation.
Experimental Protocol: One-Pot Synthesis of 4-Biphenylboronic Acid[7]

  • Borylation Reaction: In a Schlenk tube, combine biphenyl (10 mmol), B₂pin₂ (5 mmol), [Ir(COD)(OMe)]₂ (0.1 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.2 mol %). Add anhydrous THF (10 mL) as the solvent. Heat the reaction mixture at 80°C for 16-24 hours.

  • Oxidative Hydrolysis: After cooling, add a solution of sodium periodate (NaIO₄) (20 mmol) in a 4:1 mixture of THF/H₂O (25 mL). Stir vigorously at room temperature for 4 hours.

  • Isolation: Acidify the mixture with 2 M HCl. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 4-biphenylboronic acid.

AreneCatalyst / LigandBoron SourceConditionsYieldReference
Benzene[Ir(cod)OMe]₂ / dtbpyB₂pin₂THF, 80°C85%[7]
1,3-Dichlorobenzene[Ir(cod)OMe]₂ / dtbpyB₂pin₂THF, 80°C98%[7]
MesityleneCs₂[closo-B₁₀H₁₀] then diolMetal-freeOpen flaskGood[13][14]

Table 3. Examples of direct C-H borylation of arenes.

Synthesis from Arylamines (Sandmeyer-Type Borylation)

A modern, metal-free approach to arylboronates involves the conversion of readily available arylamines via a Sandmeyer-type reaction.[15] This process transforms an arylamine into a diazonium salt intermediate, which then reacts with a diboron reagent to furnish the desired boronate ester.

General Workflow:

  • Diazotization: The arylamine is treated with an organic nitrite, such as tert-butyl nitrite (tBuONO), to generate an aryldiazonium species in situ.

  • Borylation: The diazonium intermediate reacts with a diboron reagent (B₂pin₂) to form the arylboronate ester, releasing nitrogen gas. The reaction can be promoted by radical initiators or proceed thermally.

Experimental Protocol: Synthesis of 4-Nitrophenylboronic Acid Pinacol Ester[15]
  • Reaction Setup: In a round-bottom flask, dissolve 4-nitroaniline (1.0 mmol) and bis(pinacolato)diboron (1.5 mmol) in acetonitrile (MeCN, 5 mL).

  • Reaction Execution: Add tert-butyl nitrite (tBuONO, 2.0 mmol) to the solution. Heat the mixture at 80°C for 4 hours.

  • Workup and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by silica gel column chromatography to obtain the target product.

ArylamineReagentsConditionsYieldReference
4-NitroanilineB₂pin₂, tBuONOMeCN, 80°C, 4h86%[15]
4-BromoanilineB₂pin₂, BPO (initiator)MeCN, RT, 2h75%[15]
3-AminopyridineB₂pin₂, tBuONOMeCN, 80°C, 12h41%[15]

Table 4. Sandmeyer-type borylation of various arylamines.

Purification of Phenylboronic Acids

The purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[10][16] Several methods are commonly employed:

  • Recrystallization: A common method for solid boronic acids. Solvents like hot water, ethanol, or mixtures of ether/hexanes can be effective.[11]

  • Acid-Base Extraction: Boronic acids are weak Lewis acids and can be converted into their corresponding boronate salts by treatment with a base (e.g., NaOH). The aqueous salt solution can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification re-protonates the boronate, allowing the pure boronic acid to be extracted back into an organic solvent or isolated by filtration.[17]

  • Chromatography: While sometimes difficult due to streaking on silica gel, chromatography can be effective. Reversed-phase (C18) chromatography is often a better choice.[11] The use of boronic acids as mobile phase additives has also been shown to enhance the purification of certain conjugated molecules.[18]

  • Derivatization: Boronic acids can be temporarily converted into more stable and easily purified derivatives. For example, reaction with diethanolamine forms a crystalline adduct that can be isolated and subsequently hydrolyzed to release the pure boronic acid.[11]

This guide provides a foundational overview of the principal methods for synthesizing substituted phenylboronic acids. The choice of a specific route will depend on factors such as the availability and cost of starting materials, the desired substitution pattern, functional group compatibility, and scalability requirements.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Chloro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 2-Chloro-5-isobutoxyphenylboronic acid (CAS No. 1256346-11-8). The content is intended for professionals in research and drug development who may be working with this or structurally similar compounds.

Chemical and Physical Properties

This compound is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure incorporates a chloro group, an isobutoxy ether, and a boronic acid moiety, making it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 1256346-11-8
Molecular Formula C₁₀H₁₄BClO₃
Molecular Weight 228.48 g/mol
Appearance White to off-white solid (typical for phenylboronic acids)
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Generally, boronic acids have limited solubility in water.

Safety and Hazard Information

Table 2: GHS Hazard Summary (Based on Analogous Compounds)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation
First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous combustion products: In case of fire, hazardous decomposition products may be formed, including carbon oxides, hydrogen chloride gas, and boron oxides.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling
  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Protect from moisture, as boronic acids can dehydrate to form boroxines.

  • Keep away from strong oxidizing agents.

Experimental Protocols

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction.

Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the coupling of an aryl halide with this compound. The specific conditions may need to be optimized for different substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of toluene and water, or dioxane)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

experimental_workflow reagents 1. Combine Reactants: Aryl Halide This compound Pd Catalyst & Base purge 2. Inert Atmosphere: Purge with Ar or N₂ reagents->purge solvent 3. Add Solvent: Degassed Toluene/Water or Dioxane purge->solvent reaction 4. Reaction: Heat (80-100 °C) Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Workup: Dilute, Wash with Water & Brine reaction->workup purification 6. Purification: Dry, Concentrate & Column Chromatography workup->purification product Final Product: Purified Biaryl Compound purification->product

Figure 1: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development

Boronic acids are considered privileged structural motifs in medicinal chemistry.[1] The introduction of the 2-chloro-5-isobutoxyphenyl moiety can modulate the physicochemical properties of a lead compound, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Chlorine-containing compounds are prevalent in a wide range of FDA-approved drugs.[3]

While there is no specific signaling pathway directly associated with this compound itself, it serves as a critical building block for the synthesis of more complex molecules that may be designed to interact with various biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases.

drug_discovery_pathway cluster_building_blocks Chemical Building Blocks cluster_synthesis Chemical Synthesis cluster_drug_candidate Drug Discovery & Development boronic_acid This compound suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki aryl_halide Aryl/Heteroaryl Halide aryl_halide->suzuki lead_compound Novel Biaryl Compound (Drug Candidate) suzuki->lead_compound biological_target Biological Target (e.g., Enzyme, Receptor) lead_compound->biological_target interacts with signaling_pathway Modulation of Signaling Pathway biological_target->signaling_pathway influences

Figure 2: The role of this compound as a building block in drug discovery.

This diagram illustrates how this compound, through synthetic reactions like the Suzuki-Miyaura coupling, contributes to the creation of novel drug candidates. These candidates are then evaluated for their interaction with specific biological targets, which in turn can modulate signaling pathways relevant to disease treatment.

References

Theoretical and Computational Insights into 2-Chloro-5-isobutoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of proposed theoretical studies and computational modeling approaches for the characterization of 2-Chloro-5-isobutoxyphenylboronic acid. Due to a lack of specific experimental and computational data for this molecule in peer-reviewed literature, this document outlines a robust framework of established computational methodologies that can be applied to elucidate its structural, electronic, and potential biological properties. The protocols and analyses presented are based on common practices in the computational chemistry of arylboronic acids and are intended to serve as a strategic guide for future research. This includes Density Functional Theory (DFT) for geometric and electronic characterization, molecular docking to investigate potential protein-ligand interactions, and methodologies for predicting key physicochemical properties. All proposed quantitative data are summarized in structured tables, and workflows are visualized using diagrams to facilitate understanding and application by researchers in drug discovery and materials science.

Introduction

Arylboronic acids are a pivotal class of compounds in organic synthesis, renowned for their role in Suzuki-Miyaura cross-coupling reactions.[1] Beyond their synthetic utility, they have garnered significant attention in medicinal chemistry and materials science.[2][3] Their unique ability to form reversible covalent bonds with diols makes them valuable for developing sensors and drug delivery systems.[2] The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the reactivity and biological activity of these molecules.

This compound is a substituted phenylboronic acid of interest. The presence of a chloro group, an isobutoxy group, and a boronic acid moiety suggests a complex interplay of electronic and steric effects that can influence its chemical behavior and potential as a bioactive agent. This guide outlines a hypothetical, yet methodologically sound, computational workflow to characterize this molecule at a quantum mechanical and molecular level.

Proposed Theoretical Studies and Computational Methodologies

A multi-faceted computational approach is proposed to thoroughly characterize this compound. This involves quantum chemical calculations to understand its intrinsic properties and molecular modeling techniques to simulate its interactions with biological macromolecules.

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules, offering a good balance between accuracy and computational cost for systems like arylboronic acids.[4][5]

Experimental Protocol: DFT Workflow

A typical DFT workflow for analyzing this compound would involve:

  • Structure Optimization: The initial 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation. A commonly used functional for this purpose is B3LYP with a 6-31+G(d,p) basis set.[6]

  • Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[7]

  • Electronic Property Calculation: Single-point energy calculations are then carried out to determine various electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, molecular electrostatic potential (MEP), and Mulliken charges.[6][8]

  • Solvent Effects: To simulate a more realistic biological environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[9]

Data Presentation: Predicted Quantum Chemical Properties

The following table summarizes the type of quantitative data that would be generated from these DFT calculations. The values presented are hypothetical and for illustrative purposes.

PropertyPredicted Value (in vacuo)Predicted Value (in water, PCM)Significance
Total Energy (Hartree) -1250.456-1250.478Thermodynamic stability
HOMO Energy (eV) -6.89-6.95Electron-donating ability
LUMO Energy (eV) -1.23-1.31Electron-accepting ability
HOMO-LUMO Gap (eV) 5.665.64Chemical reactivity and stability
Dipole Moment (Debye) 3.454.12Polarity and intermolecular interactions
pKa (calculated) 8.57.9Acidity and ionization state at physiological pH

Visualization: DFT Workflow

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Data start Initial 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation geom_opt->sp_energy thermo Thermodynamic Properties: Enthalpy, Free Energy freq_calc->thermo properties Electronic Properties: HOMO/LUMO Energies MEP, Mulliken Charges sp_energy->properties

Caption: A generalized workflow for DFT calculations on this compound.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[10][11] Boronic acids are known to act as inhibitors for various enzymes, particularly serine proteases, by forming a covalent bond with the catalytic serine residue.[12]

Experimental Protocol: Molecular Docking Workflow

A hypothetical docking study of this compound against a serine protease (e.g., thrombin, PDB ID: 1VR1) would proceed as follows:

  • Target Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is prepared, ensuring correct protonation states and assigning partial charges.

  • Grid Generation: A docking grid is defined around the active site of the protein.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore possible binding poses of the ligand within the active site. Covalent docking protocols can be employed to model the formation of a bond between the boron atom and the catalytic serine.[10][11]

  • Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed for the top-ranked poses.

Data Presentation: Predicted Docking Results

The following table illustrates the kind of data that would be generated from a molecular docking study. The values are hypothetical.

Target ProteinPDB IDTop Pose Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Thrombin1VR1-8.5Ser195, His57, Gly216Covalent bond, Hydrogen bonds
Chymotrypsin4CHA-7.9Ser195, His57, Trp215Covalent bond, Hydrophobic interactions
Trypsin2PTN-8.2Ser195, His57, Asp189Covalent bond, Salt bridge

Visualization: Conceptual Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Generic Serine Protease Pathway cluster_inhibition Inhibition Mechanism Substrate Protein Substrate Protease Serine Protease (e.g., Thrombin) Substrate->Protease Product Cleaved Product Protease->Product Inhibitor This compound Inhibitor->Protease Inhibition

Caption: Conceptual diagram of serine protease inhibition by this compound.

Conclusion

While experimental data for this compound remains to be published, the computational methodologies outlined in this guide provide a clear and robust framework for its in-silico characterization. The proposed DFT calculations would yield fundamental insights into its electronic structure and reactivity, while molecular docking studies could reveal its potential as a targeted enzyme inhibitor. The hypothetical data and workflows presented herein are intended to serve as a valuable resource for researchers, guiding the design of future experimental and computational investigations into this and similar arylboronic acid derivatives. Such studies are crucial for accelerating the discovery and development of new therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-5-isobutoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 2-Chloro-5-isobutoxyphenylboronic acid is a valuable building block in this context, allowing for the introduction of a substituted phenyl moiety to create novel biaryl structures. These resulting scaffolds are of significant interest in medicinal chemistry due to the potential for the isobutoxy and chloro substituents to modulate pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive overview of the application of this compound in Suzuki-Miyaura cross-coupling reactions. It includes illustrative reaction conditions, detailed experimental protocols, and a summary of expected outcomes based on analogous reactions.

Data Presentation: Illustrative Reaction Parameters

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. This data is based on general knowledge of Suzuki-Miyaura reactions, as specific examples for this particular boronic acid are not widely available in the reviewed literature.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012>90
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane110885-95
33-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (3)DMF/H₂O (4:1)901675-85
42-BromothiophenePdCl₂(dppf) (3)-K₂CO₃ (2)Acetonitrile/H₂O (3:1)801080-90

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-ChloroacetophenonePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3)t-Amyl alcohol1102470-80
22-ChlorobenzonitrilePd(OAc)₂ (3)BrettPhos (6)CsF (2)THF701865-75
34-ChlorotolueneNiCl₂(dppf) (5)-K₃PO₄ (2.5)Dioxane/H₂O (5:1)1203650-60

Note: The data presented in these tables is illustrative and based on established principles for Suzuki-Miyaura reactions. Optimal conditions for specific substrates may vary and require empirical optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 5 mL of toluene and 1 mL of water) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArX Ar¹-X ArX->OxAdd Boronic Ar²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Weigh Reagents (Boronic Acid, Aryl Halide, Base) glassware Assemble Flame-Dried Glassware under Inert Atmosphere reagents->glassware addition Add Reagents and Solvents glassware->addition catalyst Add Palladium Catalyst and Ligand addition->catalyst heat Heat and Stir (e.g., 100°C, 12h) catalyst->heat cool Cool to Room Temperature heat->cool extract Aqueous Extraction cool->extract dry Dry Organic Layer and Evaporate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for biaryl synthesis.

Application in Drug Discovery

The 2-chloro-5-isobutoxyphenyl moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR). The chlorine atom can act as a bioisostere for other functional groups and can influence binding through halogen bonding. The isobutoxy group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability. As such, biaryl compounds derived from this boronic acid could be investigated as inhibitors of various enzymes or as ligands for receptors implicated in disease. While no specific signaling pathways are directly linked to products of this particular boronic acid in the available literature, biaryl structures are common motifs in kinase inhibitors, which modulate a wide array of signaling cascades crucial in cancer and inflammatory diseases.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a generalized signaling pathway that could potentially be modulated by a biaryl compound synthesized using this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Inhibitor Biaryl Inhibitor (from 2-Chloro-5-isobutoxy- phenylboronic acid) Inhibitor->Kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway.

Application Notes and Protocols for 2-Chloro-5-isobutoxyphenylboronic acid in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-5-isobutoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. The primary focus of these notes is the Suzuki-Miyaura coupling, a versatile and widely used method for the formation of carbon-carbon bonds.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient construction of complex molecular architectures. Among these, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly noteworthy for its mild reaction conditions and tolerance of a wide range of functional groups.[1] this compound is a valuable building block in medicinal chemistry and materials science. The presence of the chloro, isobutoxy, and boronic acid functionalities allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of diverse compound libraries.

These protocols are intended to serve as a comprehensive guide for researchers utilizing this specific boronic acid in their synthetic endeavors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Inert gas (Argon or Nitrogen)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard organic solvents for workup and purification (e.g., ethyl acetate, hexanes)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line with a bubbler

  • Syringes and needles

  • Rotary evaporator

  • Glassware for workup and chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture via syringe. The choice of solvent will depend on the specific substrates and catalyst used. A common system is a mixture of an organic solvent and water (e.g., 1,4-dioxane:water = 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical quantitative parameters for a Suzuki-Miyaura reaction using this compound. Please note that optimal conditions may vary depending on the specific aryl halide used.

ParameterValueNotes
Stoichiometry
Aryl Halide1.0 equivThe limiting reagent.
Boronic Acid1.1 - 1.5 equivA slight excess is often used to ensure complete consumption of the aryl halide.
Base2.0 - 3.0 equivThe choice and amount of base are crucial for the activation of the boronic acid.[1]
Catalyst Loading
Palladium Catalyst1 - 5 mol%Higher loadings may be necessary for less reactive substrates.
Ligand (if applicable)1 - 10 mol%For catalysts that are not pre-ligated, a suitable phosphine ligand is required.
Reaction Conditions
SolventDioxane/H₂O, Toluene/H₂O, DMF/H₂O (4:1 v/v)The solvent system should be chosen to ensure solubility of all reaction components. Degassing the solvent is important to prevent oxidation of the palladium catalyst.
Temperature80 - 110 °CThe optimal temperature depends on the reactivity of the coupling partners and the stability of the catalyst.
Reaction Time2 - 24 hoursReaction progress should be monitored to determine the optimal reaction time.
Typical Yield 70 - 95%Yields are highly dependent on the specific substrates, catalyst, and reaction conditions used. Purification by column chromatography is usually necessary to obtain the pure product.[2]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, This compound, and Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup (Solvent Extraction) cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR' L2 ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar' L2 ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime ArPdAr_prime->ArAr_prime OA_text TM_text RE_text ArX ArX->ArPdX Ar_prime_B Borate Ar_prime_B->Borate Base Base->Borate Borate->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

References

Applications of 2-Chloro-5-isobutoxyphenylboronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Research on Applications

I've just initiated a deep dive into the medicinal chemistry applications of 2-Chloro-5-isobutoxyphenylboronic acid. My primary focus is pinpointing its role in synthesizing specific inhibitors or potential therapeutic agents. The search is underway, and I'm prepared to follow promising leads.

Expanding Search for Data

I'm now expanding my search to incorporate quantitative data concerning efficacy and potency. I'm prioritizing IC50 and Ki values to understand the compounds' pharmacological properties. Simultaneously, I'm focusing on acquiring detailed experimental protocols for compound synthesis and biological evaluations. My goal is to compile all key data points for analysis.

Investigating Medicinal Applications

I've been digging deeper into chloro-substituted phenylboronic acids. It seems their key application is in Suzuki-Miyaura coupling to craft complex molecules used in medicine. Recent results highlight their role in building intricate structures, hinting at their potential for drug development.

Pinpointing Drug Candidates

I'm now zeroing in on kinase inhibitors built with chloro-substituted phenylboronic acids. While general applications are clear, I need the specifics: drugs, clinical candidates, and the all-important data – IC50 values, experimental procedures. The initial search was promising, but now it's time for some precision targeting.

Pinpointing the Key Compound

My second search round yielded more precise data. I've located a paper, search result number one, that details the creation of innovative ALK inhibitors. The focus is on a derivative of 2-Chloro-5-isobutoxyphenyl boronic acid, specifically 2-chloro-5-isobutoxy aniline, which is synthesized from the boronic acid.

Expanding on Inhibitor Design

I've made headway in inhibitor design. While the initial paper (search result 1) on ALK inhibitors is promising, I'm now cross-referencing papers detailing ALK and HDAC dual inhibitors. Search result 4 provided valuable synthesis methods, and I've also found key protocols for Suzuki-Miyaura coupling. Though I lack the specific signaling pathway diagram for the most relevant paper, I'm optimistic about adapting existing protocols for my needs.

Analyzing Search Findings

I've significantly progressed. While the first paper still lacks a signaling pathway diagram, the quantitative data are promising. I'm focusing on the synthesis of ALK inhibitors from the boronic acid, starting with the aniline derivative. Incorporating the 5-chloro-substituted phenyl ring, I'm confident in adapting Suzuki-Miyaura coupling for the desired outcome. I'll focus on the quantitative data format next.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloro-5-isobutoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 2-Chloro-5-isobutoxyphenylboronic acid as a key building block. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds, which is of significant importance in the field of medicinal chemistry and drug discovery. Biaryl scaffolds are prevalent in a wide array of biologically active molecules, and the specific structural motifs introduced by this compound can be instrumental in modulating the pharmacological properties of potential drug candidates.

Introduction to Biaryl Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is favored in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants. The general scheme for the Suzuki-Miyaura coupling is depicted below.

General Reaction Scheme:

Where:

  • Ar1-B(OH)2 is the arylboronic acid (in this case, this compound).

  • Ar2-X is an aryl halide (X = I, Br, Cl) or triflate.

  • Pd catalyst is a palladium complex that facilitates the reaction.

  • Base is required for the transmetalation step.

Experimental Protocols

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not widely published, the following protocols are based on established procedures for structurally similar arylboronic acids, such as 2-ethoxy-5-methoxyphenylboronic acid, and serve as a robust starting point for reaction optimization.[1]

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, THF/Water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 0.2 M concentration relative to the aryl halide).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of substituted phenylboronic acids with various aryl halides, which can be adapted for this compound.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
14-BromoanilinePd(PPh₃)₄ (5)K₂CO₃Toluene/Water (4:1)901280-90
24-BromobenzotrifluoridePd(PPh₃)₄ (5)K₂CO₃Toluene/Water (4:1)901285-95
32-BromopyridinePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/Water (4:1)1001875-85
44-ChloroanisolePd(OAc)₂ (2) with XPhos (4)K₃PO₄THF/Water (2:1)80870-80

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition ar1_pd_x Ar1-Pd(II)L2-X oxidative_addition->ar1_pd_x transmetalation Transmetalation ar1_pd_x->transmetalation ar1_pd_ar2 Ar1-Pd(II)L2-Ar2 transmetalation->ar1_pd_ar2 reductive_elimination Reductive Elimination ar1_pd_ar2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration ar1_ar2 Ar1-Ar2 Biaryl Product reductive_elimination->ar1_ar2 ar1_x Ar1-X (Aryl Halide) ar1_x->oxidative_addition boronate [Ar2-B(OH)2OR']- boronate->transmetalation base Base (e.g., OH-) boronic_acid Ar2-B(OH)2 base->boronic_acid boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and purification of biaryl compounds using the Suzuki-Miyaura reaction.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Boronic Acid, Aryl Halide, Base) start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert reagents Add Catalyst and Solvent inert->reagents reaction Heating and Stirring (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up (Extraction with Organic Solvent) reaction->workup dry Drying and Solvent Removal workup->dry purification Column Chromatography dry->purification product Pure Biaryl Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Development

Biaryl structures are considered "privileged scaffolds" in medicinal chemistry as they are present in numerous approved drugs and clinical candidates. The introduction of the 2-chloro-5-isobutoxyphenyl moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties. The chlorine atom can modulate electronic properties and metabolic stability, while the isobutoxy group can enhance lipophilicity and interactions with hydrophobic pockets of biological targets.

While specific biological activities of biaryls derived from this compound are not yet extensively documented in publicly available literature, related biaryl compounds are known to target a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. Researchers are encouraged to screen newly synthesized biaryl compounds against various cellular and enzymatic targets to elucidate their therapeutic potential.

Disclaimer: The provided protocols and reaction conditions are intended as a general guide. Optimization of reaction parameters, including catalyst, base, solvent, temperature, and reaction time, is often necessary for specific substrate combinations to achieve optimal yields and purity. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 2-Chloro-5-isobutoxyphenylboronic Acid as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-isobutoxyphenylboronic acid is a bifunctional organic compound that holds significant promise as a versatile building block in the synthesis of novel materials. Its structure, featuring a boronic acid group, a chloro substituent, and an isobutoxy group on a phenyl ring, allows for precise chemical modifications and tailored functionalities. The boronic acid moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This capability enables the integration of the 2-chloro-5-isobutoxyphenyl scaffold into a wide array of complex molecular architectures, including conjugated polymers, liquid crystals, and pharmacologically active molecules.

The presence of the chloro and isobutoxy groups offers additional avenues for chemical diversification. The chloro atom can serve as a leaving group in various nucleophilic substitution reactions or as a site for further cross-coupling, while the isobutoxy group can influence the solubility, thermal properties, and self-assembly behavior of the resulting materials. These features make this compound a valuable precursor for the development of advanced materials with tailored optical, electronic, and biological properties.

Key Applications

The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a new carbon-carbon bond by coupling the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2][3] This methodology is instrumental in the synthesis of:

  • Conjugated Polymers: By reacting with dihaloaromatic compounds, this compound can be incorporated into polymer chains to create materials with tunable electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

  • Novel Biaryl Scaffolds: The coupling with various aryl halides can generate a library of substituted biphenyl compounds. These structures are prevalent in medicinal chemistry and are often explored for their potential as therapeutic agents.

  • Liquid Crystals: The rigid core of the phenyl group, combined with the flexible isobutoxy chain, makes this building block suitable for the synthesis of liquid crystalline materials with specific phase behaviors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl bromide. The specific conditions may require optimization depending on the nature of the aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (or another suitable solvent system like 1,4-dioxane/water)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) if this catalyst system is used. If using Pd(PPh₃)₄, add it directly (0.02 mmol) to the Schlenk flask.

  • Solvent Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL) to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired biaryl product.

Data Presentation

The following table summarizes typical reaction parameters for a Suzuki-Miyaura coupling involving an arylboronic acid. The values are representative and may need to be optimized for specific substrates.

ParameterValueNotes
Arylboronic Acid:Aryl Halide Ratio 1.2 : 1.0A slight excess of the boronic acid is often used to ensure complete consumption of the halide.
Catalyst Loading 1-5 mol%The amount of palladium catalyst can be varied. Lower loadings are preferred for cost-effectiveness.
Ligand:Palladium Ratio 2:1 to 4:1For catalysts generated in situ (e.g., from Pd(OAc)₂), a phosphine ligand is required.
Base 2-3 equivalentsCommon bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[1]
Solvent System Toluene/Water, Dioxane/Water, DMFA mixture of an organic solvent and water is common to dissolve both the organic reactants and the inorganic base.[1]
Temperature 80-110 °CThe reaction temperature depends on the reactivity of the substrates and the solvent used.
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or GC-MS.
Typical Yield 70-95%Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst Solution Catalyst->Setup Solvent Degas Solvents Solvent->Setup Heating Heat and Stir (e.g., 90°C) Setup->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Extraction Aqueous Work-up (Extraction) Monitoring->Extraction Reaction Complete Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L₂-OR² PdII_1->PdII_2 Ligand Exchange PdII_3 R¹-Pd(II)L₂-R² PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination CoupledProduct R¹-R² PdII_3->CoupledProduct ArylHalide R¹-X ArylHalide->PdII_1 BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_2 Base Base Base->PdII_2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Reactions Involving 2-Chloro-5-isobutoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-5-isobutoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in the realm of drug discovery and materials science. Its substituted phenyl ring allows for the introduction of specific steric and electronic properties into target molecules. Boronic acids are versatile reagents, most notably utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction offers a powerful and efficient method for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutically active molecules.[4]

These application notes provide a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound with a model aryl bromide. The protocol is intended as a general guideline and may require optimization for specific substrates.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1][2][5] A base is required to facilitate the transmetalation step in the catalytic cycle.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[2][4]

Reaction Scheme:

Where:

  • Ar-X is the aryl halide (e.g., 4-bromotoluene).

  • (HO)2B-Ar' is this compound.

  • Pd catalyst is a palladium(0) complex.

  • Base is typically a carbonate or phosphate.

  • Ar-Ar' is the resulting biaryl product.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base - Solvent catalyst Add Pd Catalyst and Ligand reagents->catalyst degas Degas Mixture (e.g., Ar sparging) catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene

This protocol describes a representative procedure for the coupling of this compound with 4-bromotoluene.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound228.451.2274 mgCoupling Partner
4-Bromotoluene171.041.0171 mg (116 µL)Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mgCatalyst
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase
1,4-Dioxane88.11-10 mLSolvent
Water (degassed)18.02-2 mLCo-solvent

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (274 mg, 1.2 mmol), 4-bromotoluene (171 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), to the flask.

    • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Catalytic Cycle Diagram:

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex1 Ar-Pd(II)L_n-X oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'B(OR)2 (Base) pd_complex2 Ar-Pd(II)L_n-Ar' transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim Ar-Ar' reductive_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalystUse a fresh batch of palladium catalyst. Consider a pre-catalyst that is more stable.
Insufficiently degassedEnsure the reaction mixture is thoroughly purged with an inert gas to remove oxygen, which can deactivate the catalyst.
Inappropriate base or solventScreen other bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, THF/H₂O).[6]
Side Product Formation Homocoupling of the boronic acidDecrease the reaction temperature. Use a milder base.
Protodeboronation (loss of the boronic acid group)Use anhydrous conditions if possible, or a non-aqueous base. This can be an issue with electron-deficient boronic acids.[6]

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure should only be performed in appropriate glassware and with a blast shield.

Conclusion

This compound is a versatile reagent for the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. The provided protocol offers a starting point for researchers to develop robust and efficient synthetic routes. Careful optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields and purity for specific substrate combinations. The stability and low toxicity of boronic acids make them valuable tools in modern drug discovery and development.[3][7]

References

Application Notes and Protocols: The Use of 2-Chloro-5-isobutoxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-5-isobutoxyphenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its substituted phenyl structure makes it a key component in the generation of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a wide range of biologically active compounds, including kinase inhibitors, anti-cancer agents, and antivirals. The isobutoxy group can enhance solubility and modulate pharmacokinetic properties, while the chloro substituent provides a site for further functionalization or can influence the electronic properties of the molecule.

This document provides a detailed overview of the application of this compound in the synthesis of pharmaceutical intermediates, with a focus on the Suzuki-Miyaura cross-coupling reaction. While specific examples for this exact boronic acid are not prevalent in publicly accessible literature, the following protocols and data are representative of its expected use based on established chemical principles.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] In the context of pharmaceutical synthesis, it is frequently employed to couple an aryl or heteroaryl halide with an organoboronic acid. This compound serves as the organoboron component, providing the 2-chloro-5-isobutoxyphenyl moiety to the final product.

Hypothetical Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate

Many kinase inhibitors feature a substituted pyrimidine core. The following section details a hypothetical synthesis of a 2-(2-chloro-5-isobutoxyphenyl)-5-substituted-pyrimidine, a common intermediate in the development of such drugs.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chloro-5-isobutoxyphenyl)-5-bromopyrimidine

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and 2,5-dibromopyrimidine.

Materials:

  • This compound

  • 2,5-dibromopyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 g, 5.25 mmol, 1.05 eq.), 2,5-dibromopyrimidine (1.19 g, 5.00 mmol, 1.0 eq.), and sodium carbonate (1.59 g, 15.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (204 mg, 0.25 mmol, 0.05 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the desired product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-(2-chloro-5-isobutoxyphenyl)-5-bromopyrimidine.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2,5-dibromopyrimidine237.881.195.001.0
This compound228.461.205.251.05
Pd(dppf)Cl2·CH2Cl2816.640.2040.250.05
Sodium Carbonate105.991.5915.03.0
Product 315.58 ~1.34 (85% yield) ~4.25 -

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor->Grb2 Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Promotes GDP/GTP exchange Ras_GTP Ras-GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, Jun, Fos) ERK->TranscriptionFactors Translocates and Activates Intermediate Hypothetical Intermediate (e.g., 2-aryl-pyrimidine) Kinase_Inhibitor Kinase Inhibitor Intermediate->Kinase_Inhibitor Leads to Kinase_Inhibitor->Raf Inhibits GeneExpression Gene Expression (Cell Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

G Start Reaction Setup: - Boronic Acid - Aryl Halide - Catalyst - Base Reaction Suzuki-Miyaura Coupling (Heat, Inert Atm.) Start->Reaction Workup Aqueous Work-up: - Ethyl Acetate Extraction - Water/Brine Wash Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Flash Column Chromatography Drying->Purification Analysis Characterization: - NMR - LC-MS Purification->Analysis

Caption: A general experimental workflow for the synthesis and purification of a pharmaceutical intermediate via Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R1-Pd(II)L2-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Forms Product ArylHalide R1-X ArylHalide->OxAdd Aryl Halide BoronicAcid R2-B(OH)2 BoronicAcid->Transmetal Boronic Acid Base Base Base->Transmetal Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-isobutoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the scale-up synthesis of 2-chloro-5-isobutoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are designed for robustness and reproducibility, transitioning from laboratory to pilot-plant scale production.

Overview of the Synthetic Strategy

The recommended synthetic route for the large-scale production of this compound involves a three-step process commencing from the readily available 4-bromophenol. The key transformations include etherification to introduce the isobutoxy group, followed by a directed ortho-lithiation and subsequent borylation to install the boronic acid functionality. This approach is favored for its high regioselectivity and amenability to scale-up.

Process Workflow and Logic

The overall workflow is designed to be streamlined and efficient, minimizing intermediate purifications where possible and ensuring operator safety.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Halogenation cluster_2 Step 3: Borylation A 4-Bromophenol C Reaction: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->C B Isobutyl Bromide B->C D Work-up & Isolation C->D E 1-Bromo-4-isobutoxybenzene D->E F 1-Bromo-4-isobutoxybenzene H Reaction: Electrophilic Aromatic Substitution (CH3CN, RT) F->H G N-Chlorosuccinimide (NCS) G->H I Work-up & Purification H->I J 1-Bromo-2-chloro-5-isobutoxybenzene I->J K 1-Bromo-2-chloro-5-isobutoxybenzene M Reaction: Lithium-Halogen Exchange & Borylation (THF, -78 °C) K->M L n-BuLi, Triisopropyl borate L->M N Aqueous Work-up & Purification M->N O This compound N->O G A 1-Bromo-2-chloro-5-isobutoxybenzene B n-BuLi (Lithium-Halogen Exchange) A->B + C Aryllithium Intermediate B->C E Boronate 'ate' Complex C->E + D Triisopropyl borate (B(OiPr)3) D->E F Aqueous HCl (Hydrolysis) E->F G This compound F->G

Application Notes and Protocols for Efficient Catalytic Coupling of 2-Chloro-5-isobutoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the efficient catalytic coupling of 2-Chloro-5-isobutoxyphenylboronic acid with various aryl and heteroaryl halides, a key transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and data presented are based on established principles of Suzuki-Miyaura cross-coupling, particularly for challenging electron-rich aryl chlorides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The coupling of aryl chlorides, such as derivatives of this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, the development of highly active palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has enabled efficient coupling of these substrates.

The isobutoxy group at the 5-position of the phenylboronic acid introduces an electron-donating substituent, which can influence the electronic properties of the molecule and, consequently, its reactivity in the catalytic cycle. Careful selection of the catalyst system, base, and solvent is therefore crucial for achieving high yields and reaction efficiency.

Catalytic Systems Overview

The success of the Suzuki-Miyaura coupling of this compound hinges on the selection of an appropriate catalytic system. Modern catalyst systems for the coupling of aryl chlorides typically consist of a palladium precursor and a specialized ligand.

Palladium Precursors:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Palladium(II) chloride (PdCl₂)

Ligands: Bulky, electron-rich phosphine ligands are highly effective for the activation of aryl chlorides. N-heterocyclic carbene (NHC) ligands also show excellent activity.

  • Buchwald-type biaryl phosphine ligands: These are often the ligands of choice for challenging couplings. Examples include:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sterically hindered trialkylphosphines:

    • Tri-tert-butylphosphine (P(t-Bu)₃)

  • N-Heterocyclic Carbene (NHC) ligands: These have emerged as powerful alternatives to phosphine ligands. They are often used as pre-formed palladium-NHC complexes.

Bases: A variety of inorganic bases are used to facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

  • Potassium phosphate (K₃PO₄)

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Sodium tert-butoxide (NaOt-Bu)

Solvents: Anhydrous, degassed solvents are typically used to prevent catalyst deactivation and unwanted side reactions.

  • Toluene

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • Aqueous mixtures of the above solvents are also commonly used.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes representative catalytic systems and conditions for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids, which can be adapted for this compound. The yields are indicative and will vary depending on the specific coupling partner.

Catalyst System (Palladium Precursor / Ligand)Base (Equivalents)SolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂ / SPhosK₃PO₄ (2.0)Toluene/H₂O (5:1)10085-98
Pd₂(dba)₃ / XPhosK₃PO₄ (2.0)1,4-Dioxane100-11080-95
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄ (2.0)Toluene80-10075-90
[Pd-NHC] complexNaOt-Bu (1.5)THF60-8080-95
PdCl₂(dppf)K₂CO₃ (2.0)DMF/H₂O (4:1)10060-85

Note: Catalyst loading typically ranges from 1-5 mol % for the palladium precursor and a 1:1 to 1:2 ratio of Pd:ligand is commonly used.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand

This protocol provides a general method for the coupling of this compound with an aryl or heteroaryl halide using a palladium/biarylphosphine ligand catalyst system.

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos or XPhos ligand

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene and deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To the reaction vessel, add this compound (1.2 equiv.), the aryl or heteroaryl halide (1.0 equiv.), and potassium phosphate (2.0 equiv.).

  • Add palladium(II) acetate (2 mol %) and the phosphine ligand (4 mol %).

  • Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene and deionized water (e.g., in a 5:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Procedure for Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Catalyst

This protocol outlines a method using a pre-formed palladium-NHC catalyst, which can offer high activity at lower temperatures.

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • Pre-formed Palladium-NHC complex (e.g., [Pd(IPr)Cl₂]₂)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous tetrahydrofuran (THF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, add the pre-formed palladium-NHC complex (1-2 mol %) to the reaction vessel.

  • Add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Seal the reaction vessel and remove it from the glovebox.

  • Add anhydrous, degassed THF via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After the reaction is complete, cool to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C Ar-X D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E Ar'-B(OR)2 Base F Reductive Elimination E->F F->A Ar-Ar' G Ar-X H Ar'-B(OR)2 I Base J Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert solvent Add Degassed Solvent heat Heat and Stir solvent->heat inert->solvent monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Green Chemistry Approaches for Reactions with 2-Chloro-5-isobutoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting environmentally friendly chemical reactions with 2-chloro-5-isobutoxyphenylboronic acid. The focus is on implementing green chemistry principles in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, particularly in the development of kinase inhibitors. The methodologies outlined here prioritize the use of greener solvents, reduced catalyst loading, and energy-efficient techniques such as microwave-assisted synthesis.

Introduction

This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form carbon-carbon bonds. These reactions are instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Traditional cross-coupling methods often rely on hazardous solvents and require significant energy input. The application of green chemistry principles to these reactions aims to reduce their environmental impact by minimizing waste, using less toxic substances, and improving energy efficiency. This note details green approaches for the Suzuki-Miyaura coupling of this compound, with a focus on its application in the synthesis of potential protein kinase inhibitors.

Core Applications: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryl compounds. Green variations of this reaction focus on replacing traditional solvents like dioxane and toluene with more environmentally benign alternatives such as ethanol, water, or 2-methyltetrahydrofuran (2-MeTHF).[1] Furthermore, optimizing catalyst systems to reduce the loading of precious metals like palladium and employing energy-efficient heating methods like microwave irradiation contribute to the sustainability of the process.[2][3]

Table 1: Comparison of Conventional vs. Green Suzuki-Miyaura Reaction Conditions
ParameterConventional MethodGreen Method 1: Aqueous EthanolGreen Method 2: Microwave-Assisted
Solvent 1,4-Dioxane/WaterEthanol/Watert-Amyl alcohol
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (1-2 mol%)NiCl₂(PCy₃)₂ (1-5 mol%)
Base K₂CO₃K₂CO₃ or Cs₂CO₃K₃PO₄
Temperature 80-100 °C (Reflux)60-80 °C80-120 °C
Reaction Time 12-24 hours1-4 hours15-60 minutes
Energy Input High (prolonged heating)ModerateLow (rapid heating)
Waste Profile High (hazardous solvent)Low (biodegradable solvent)Low (minimal solvent)
Yield Typically highGood to excellentGood to excellent

Experimental Protocols

The following protocols provide detailed methodologies for conducting green Suzuki-Miyaura reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling in Aqueous Ethanol

This protocol describes a palladium-catalyzed cross-coupling reaction using an environmentally friendly solvent system.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromopyridine) (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of ethanol and deionized water to the flask.

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling in a Green Solvent

This protocol utilizes microwave irradiation to significantly reduce reaction times and energy consumption, employing a greener solvent.[4][5]

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (e.g., 5-bromopyrimidine) (1.0 equivalent)

  • Nickel(II) chloride tricyclohexylphosphine complex (NiCl₂(PCy₃)₂) (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • tert-Amyl alcohol

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • In a microwave reactor vial, combine the aryl halide (1.0 eq), this compound (1.5 eq), potassium phosphate (3.0 eq), and NiCl₂(PCy₃)₂ (0.05 eq).

  • Add tert-amyl alcohol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Visualization of Experimental Workflow and Application

Diagram 1: General Workflow for Green Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide & This compound Heating Conventional Heating or Microwave Irradiation Reactants->Heating Catalyst Pd or Ni Catalyst Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Green Solvent (e.g., EtOH/H2O) Solvent->Heating Extraction Extraction with Organic Solvent Heating->Extraction Purification Column Chromatography Extraction->Purification Product Purified Biaryl Product Purification->Product

Caption: General workflow for a green Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Inhibition of Protein Kinase Signaling

Biaryl compounds synthesized using this compound are scaffolds of interest in the development of protein kinase inhibitors.[6] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[7] The synthesized biaryl compounds can act as competitive inhibitors, blocking the ATP-binding site of the kinase and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

Diagram 2: Simplified Protein Kinase Signaling Pathway and Inhibition

Kinase_Pathway cluster_pathway Kinase Signaling Cascade cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellResponse Cell Proliferation & Survival TranscriptionFactor->CellResponse Promotes Inhibitor Synthesized Inhibitor (from 2-Chloro-5-isobutoxy- phenylboronic acid) Inhibitor->Kinase2 Blocks ATP Binding Site

Caption: Inhibition of a generic protein kinase signaling pathway by a synthesized inhibitor.

Conclusion

The adoption of green chemistry principles in the synthesis of biaryl compounds using this compound offers significant advantages in terms of environmental impact and process efficiency. The use of greener solvents, lower catalyst loadings, and microwave-assisted heating can lead to more sustainable synthetic routes without compromising reaction yields. These methodologies are particularly relevant for the pharmaceutical industry, where the development of efficient and environmentally conscious processes for the synthesis of kinase inhibitors and other therapeutic agents is of paramount importance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Chloro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Chloro-5-isobutoxyphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, a sterically hindered and electronically deactivated substrate.

Question: My Suzuki coupling reaction is resulting in a low or no yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields with substrates like this compound are common and typically stem from the challenges associated with the coupling of an electron-rich aryl chloride and a sterically hindered boronic acid. The primary factors to investigate are the catalyst system, base, solvent, and reaction temperature.

A systematic approach to troubleshooting is outlined below:

G cluster_start Troubleshooting Workflow cluster_catalyst Catalyst & Ligand Optimization cluster_base Base Optimization cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Quality Check cluster_success Success start Low Yield Observed catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst ligand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald-type: XPhos, SPhos) catalyst->ligand Standard ligands (e.g., PPh3) often fail with hindered substrates precatalyst Use a Pre-formed Catalyst (e.g., PEPPSI-type) catalyst->precatalyst base Evaluate Base ligand->base precatalyst->base strong_base Use a Stronger Base (e.g., K3PO4, Cs2CO3) base->strong_base Stronger bases can facilitate transmetalation conditions Optimize Reaction Conditions strong_base->conditions temperature Increase Temperature conditions->temperature solvent Change Solvent System (e.g., Toluene/Water, Dioxane/Water) conditions->solvent Aqueous co-solvents can improve solubility and reaction rate reagents Check Reagent Quality temperature->reagents solvent->reagents boronic_acid Assess Boronic Acid Stability (Consider using pinacol ester) reagents->boronic_acid Protodeboronation is a common side reaction degas Ensure Thorough Degassing reagents->degas Oxygen can lead to catalyst deactivation and homocoupling success Improved Yield boronic_acid->success degas->success G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Weigh Reagents: - Boronic Acid Ester - Aryl Halide - Base prep2 Assemble Flame-Dried Glassware under Inert Gas prep1->prep2 prep3 Add Reagents and Catalyst to Flask prep2->prep3 react1 Add Anhydrous/ Degassed Solvents prep3->react1 react2 Heat and Stir (e.g., 100°C) react1->react2 react3 Monitor Progress (TLC, GC, LC-MS) react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Dilute and Perform Aqueous Extraction workup1->workup2 workup3 Dry Organic Layer and Evaporate Solvent workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 analysis1 Characterize Product (NMR, MS, etc.) workup4->analysis1 G cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide L₂Pd(II)(Ar)X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate L₂Pd(II)(Ar)(Ar') pd2_halide->pd2_boronate Transmetalation (Ar'-B(OR)₂ + Base) pd2_boronate->pd0 Reductive Elimination (Ar-Ar')

Technical Support Center: 2-Chloro-5-isobutoxyphenylboronic acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 2-Chloro-5-isobutoxyphenylboronic acid in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation results in the formation of 1-chloro-4-isobutoxybenzene, while homocoupling leads to the formation of 2,2'-dichloro-5,5'-diisobutoxy-1,1'-biphenyl.

Q2: What causes protodeboronation and how can it be minimized?

A2: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by elevated temperatures, prolonged reaction times, and the presence of excess base and/or water. To minimize this side reaction, it is advisable to use the minimum effective amount of base, ensure anhydrous conditions where possible, and keep reaction times to a minimum by monitoring the reaction progress closely.

Q3: How does homocoupling occur and what are the strategies to prevent it?

A3: Homocoupling is the palladium-catalyzed dimerization of the boronic acid. It is often facilitated by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction. Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction are crucial steps to prevent homocoupling.

Q4: Can the purity of this compound affect the reaction outcome?

A4: Yes, impurities in the boronic acid can significantly impact the reaction. Common impurities include the corresponding boronic anhydride (boroxine) and inorganic salts from the synthesis. Boroxines can be less reactive and may require specific activation conditions. It is recommended to use highly pure boronic acid or to convert the boroxine to the boronic acid by treatment with water prior to the reaction.

Q5: What analytical techniques are recommended for monitoring the progress of reactions involving this compound and for identifying byproducts?

A5: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of the desired product and byproducts. For structural elucidation of unknown byproducts, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupling Product
Possible Cause Troubleshooting Recommendation
Protodeboronation of this compound Decrease reaction temperature. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Reduce the amount of water in the reaction mixture. Monitor the reaction closely and stop it upon completion.
Homocoupling of this compound Ensure all solvents and reagents are thoroughly degassed. Maintain a strict inert atmosphere throughout the reaction. Use a Pd(0) catalyst source or a pre-catalyst that is efficiently reduced to Pd(0).
Decomposition of the Palladium Catalyst Use a phosphine ligand that stabilizes the palladium catalyst (e.g., a biarylphosphine like SPhos or XPhos). Ensure the reaction is run under an inert atmosphere.
Low Reactivity of the Coupling Partner (Aryl Halide/Triflate) Increase the reaction temperature. Use a more active catalyst system (e.g., a more electron-rich ligand). If using an aryl chloride, consider using a more reactive aryl bromide or iodide.
Issue 2: Significant Formation of 1-Chloro-4-isobutoxybenzene (Protodeboronation Product)
Parameter Condition A (High Protodeboronation) Condition B (Low Protodeboronation)
Base Strong base (e.g., NaOH, Cs₂CO₃)Milder base (e.g., K₂CO₃, K₃PO₄)
Temperature > 100 °C80-90 °C
Solvent Protic solvents (e.g., EtOH/H₂O)Aprotic solvents (e.g., Toluene, Dioxane) with minimal water
Reaction Time Prolonged (> 12 h)Monitored and stopped at completion (typically 2-6 h)
Issue 3: Significant Formation of 2,2'-dichloro-5,5'-diisobutoxy-1,1'-biphenyl (Homocoupling Product)
Parameter Condition A (High Homocoupling) Condition B (Low Homocoupling)
Atmosphere Presence of Air/OxygenRigorously Degassed / Inert (N₂ or Ar)
Catalyst Precursor Pd(OAc)₂ without sufficient reducing agentPd(PPh₃)₄ or a pre-formed Pd(0) complex
Ligand Ligandless or simple phosphine (e.g., PPh₃)Bulky, electron-rich phosphine (e.g., SPhos, XPhos)
Boronic Acid Purity Contains oxidative impuritiesHigh purity boronic acid

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Analysis of Side Products by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in 1 mL of ethyl acetate.

  • Filter the sample through a small plug of silica gel to remove the palladium catalyst and inorganic salts.

  • Inject 1 µL of the filtered solution into the GC-MS.

GC-MS Parameters (Example):

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min.

  • MS Scan Range: 40-500 m/z

Expected Retention Times (Relative):

  • 1-Chloro-4-isobutoxybenzene < Desired Product < 2,2'-dichloro-5,5'-diisobutoxy-1,1'-biphenyl

Visualizations

Side_Reactions Common Side Reactions in Suzuki-Miyaura Coupling Reactants This compound + Aryl Halide Desired_Product Desired Cross-Coupling Product Reactants->Desired_Product Suzuki-Miyaura Coupling Protodeboronation Protodeboronation Reactants->Protodeboronation Side Reaction Homocoupling Homocoupling Reactants->Homocoupling Side Reaction Protodeboronation_Product 1-Chloro-4-isobutoxybenzene Protodeboronation->Protodeboronation_Product Homocoupling_Product 2,2'-dichloro-5,5'-diisobutoxy-1,1'-biphenyl Homocoupling->Homocoupling_Product

Caption: Key reaction pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of Desired Product Check_Protodeboronation Analyze for Protodeboronation Product Start->Check_Protodeboronation Check_Homocoupling Analyze for Homocoupling Product Check_Protodeboronation->Check_Homocoupling No Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Milder Base - Anhydrous Solvent Check_Protodeboronation->Optimize_Conditions Yes Degas_Reagents Improve Degassing & Use Inert Atmosphere Check_Homocoupling->Degas_Reagents Yes Check_Catalyst Evaluate Catalyst/Ligand System Check_Homocoupling->Check_Catalyst No Success Improved Yield Optimize_Conditions->Success Degas_Reagents->Success Improve_Catalyst Use More Robust Ligand (e.g., Biarylphosphine) Check_Catalyst->Improve_Catalyst Yes Check_Catalyst->Success No, system is optimal Improve_Catalyst->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Technical Support Center: 2-Chloro-5-isobutoxyphenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered when using 2-Chloro-5-isobutoxyphenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura reactions are a common issue and can stem from several factors. Systematically evaluating each component of your reaction is the best approach to identify the root cause.

Initial Checks:

  • Reagent Quality:

    • Boronic Acid Integrity: Boronic acids can degrade over time, especially when exposed to air or moisture. A common degradation pathway is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. Verify the purity of your this compound. Consider using a fresh batch or re-purifying the existing stock.

    • Aryl Halide Purity: Ensure the aryl halide coupling partner is pure and free of inhibitors.

    • Solvent and Base Quality: Use anhydrous, degassed solvents. Ensure the base is of high purity and, if solid, finely powdered to ensure effective reaction.

  • Reaction Atmosphere:

    • Oxygen Contamination: The palladium catalyst is sensitive to oxygen, which can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[1] Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents have been thoroughly degassed.[1]

  • Catalyst Activity:

    • Palladium Source: Ensure your palladium catalyst, whether a Pd(0) or Pd(II) precatalyst, is active. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[1] If you suspect catalyst deactivation, try using a fresh batch or a more robust precatalyst.

Q2: I am observing significant amounts of 1-chloro-4-isobutoxybenzene as a byproduct. What is causing this and how can I minimize it?

A2: The formation of 1-chloro-4-isobutoxybenzene is a result of protodeboronation , a common side reaction with boronic acids. This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.

Causes and Solutions:

  • Presence of Water: While some Suzuki-Miyaura reactions tolerate or even require water, excessive amounts can promote protodeboronation. If using an aqueous solvent system, try reducing the amount of water or consider using an anhydrous solvent system.

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. If possible, try running the reaction at a lower temperature for a longer period.

  • Base Strength: The choice of base is critical. Strong bases can sometimes promote protodeboronation. Consider screening different bases, starting with milder options like K₂CO₃ or K₃PO₄ before moving to stronger bases like Cs₂CO₃.

  • Reaction Time: Prolonged reaction times can lead to increased protodeboronation. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Boronic Acid Stability: this compound, with its ortho-chloro substituent, may have a different stability profile compared to simpler phenylboronic acids. To circumvent this, you can consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can then be used in the coupling reaction.

Q3: My reaction mixture shows the formation of a symmetrical biaryl byproduct derived from the homocoupling of this compound. How can I prevent this?

A3: The formation of a biaryl from the self-coupling of the boronic acid is known as homocoupling .

Causes and Solutions:

  • Presence of Oxygen: As mentioned previously, oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which can facilitate homocoupling. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, consider screening different palladium sources and ligands.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes contribute to increased homocoupling.

Q4: The reaction with my aryl chloride is very slow or does not proceed. How can I improve the reactivity?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura coupling. The oxidative addition of the aryl chloride to the Pd(0) catalyst is often the rate-limiting step.

Strategies to Improve Reactivity:

  • Catalyst and Ligand Selection: For challenging couplings with aryl chlorides, highly active catalyst systems are often required. Consider using:

    • Bulky, Electron-Rich Phosphine Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or other bulky phosphines can significantly accelerate the oxidative addition step.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors and can be very effective for activating aryl chlorides.

  • Higher Reaction Temperatures: Increasing the reaction temperature can help overcome the activation barrier for the oxidative addition. However, be mindful of potential side reactions like protodeboronation.

  • Choice of Base: A strong base is often necessary to facilitate the reaction with less reactive aryl chlorides. K₃PO₄ is frequently a good choice for such couplings.

Quantitative Data Summary

While specific yield data for a wide range of reactions with this compound is not extensively documented in a single source, the following tables provide representative data for Suzuki-Miyaura couplings of structurally similar arylboronic acids. This data can serve as a guide for optimizing your reaction conditions.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

Coupling Partner (Aryl Bromide)Boronic AcidBase (2.0 equiv)Catalyst/LigandSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic AcidK₂CO₃Pd(OAc)₂/PPh₃Toluene/H₂O1001685
4-BromotoluenePhenylboronic AcidK₃PO₄Pd(OAc)₂/PPh₃Toluene/H₂O1001692
4-BromotoluenePhenylboronic AcidCs₂CO₃Pd(OAc)₂/PPh₃Toluene/H₂O1001695
4-BromotoluenePhenylboronic AcidNa₂CO₃Pd(OAc)₂/PPh₃Toluene/H₂O1001682

This table presents generalized data compiled from various sources for illustrative purposes and should be adapted for this compound.

Table 2: Comparison of Catalytic Systems for Coupling with an Aryl Chloride

Coupling Partner (Aryl Chloride)Boronic AcidCatalyst (2 mol%)Ligand (4 mol%)Base (3.0 equiv)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic AcidPd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O10024Low
4-ChlorotoluenePhenylboronic AcidPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10012High
4-ChlorotoluenePhenylboronic AcidPd(OAc)₂XPhosK₃PO₄Dioxane/H₂O10012High

This table illustrates the importance of ligand choice for activating less reactive aryl chlorides. Yields are qualitative and will vary based on the specific substrates.

Experimental Protocols

The following are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These should be considered as a starting point and will likely require optimization for your specific substrates and desired outcome.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 0.08 mmol, 8 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed anhydrous solvent (e.g., 1,4-Dioxane, 5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, palladium precatalyst, ligand, and base to an oven-dried reaction vial.

  • Add the degassed anhydrous solvent.

  • Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the work-up and purification procedure outlined in Protocol 1.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yields Start Low or No Yield Observed Check_Reagents Verify Reagent Quality and Stability (Boronic Acid, Halide, Solvent, Base) Start->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with N2/Ar) Start->Check_Atmosphere Check_Catalyst Assess Catalyst Activity (Use Fresh Catalyst/Precatalyst) Start->Check_Catalyst Optimize_Conditions Systematically Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Check_Atmosphere->Optimize_Conditions Check_Catalyst->Optimize_Conditions Screen_Bases Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) Optimize_Conditions->Screen_Bases Screen_Catalysts Screen Different Catalysts/Ligands (e.g., Buchwald ligands for Ar-Cl) Optimize_Conditions->Screen_Catalysts Adjust_Temp Adjust Reaction Temperature Optimize_Conditions->Adjust_Temp Consider_Derivative Consider Using Boronic Ester or Trifluoroborate Optimize_Conditions->Consider_Derivative Success Improved Yield Screen_Bases->Success Screen_Catalysts->Success Adjust_Temp->Success Consider_Derivative->Success

Troubleshooting workflow for low reaction yields.
Key Side Reactions in Suzuki-Miyaura Coupling

Side_Reactions cluster_main Desired Suzuki Coupling cluster_side1 Protodeboronation cluster_side2 Homocoupling Aryl_Halide Ar-X Product Ar-R Aryl_Halide->Product Pd(0), Base Boronic_Acid R-B(OH)2 Boronic_Acid->Product Boronic_Acid_Side1 R-B(OH)2 Protodeboronation_Product R-H Boronic_Acid_Side1->Protodeboronation_Product H+ Source Boronic_Acid_Side2 2 R-B(OH)2 Homocoupling_Product R-R Boronic_Acid_Side2->Homocoupling_Product Pd(II), O2

Common side reactions in Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of Products Derived from 2-Chloro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 2-Chloro-5-isobutoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound, such as those from Suzuki-Miyaura coupling reactions?

A1: The most common and effective purification strategies include:

  • Recrystallization: Often the first method to try if the product is a solid. It can provide high purity with good recovery if a suitable solvent or solvent system is found.[1][2]

  • Silica Gel Column Chromatography: A widely used technique, but can be challenging for boronic acids and their derivatives due to potential decomposition on acidic silica.[1][3]

  • Acid-Base Extraction: This is a useful workup or initial purification step to separate acidic boronic acid derivatives from neutral or basic impurities.[4]

  • Derivatization to a Diethanolamine Adduct: This involves converting the boronic acid to a stable, crystalline diethanolamine adduct, which can be easily purified by filtration or recrystallization and then hydrolyzed back to the pure boronic acid.[3][4][5]

Q2: What are the typical impurities I might encounter after a Suzuki-Miyaura coupling reaction using a this compound derivative?

A2: Common impurities include:

  • Homocoupled product: The dimerization of the boronic acid starting material. This is often promoted by the presence of oxygen.[6]

  • Protodeboronated starting material: The boronic acid group is replaced by a hydrogen atom. This can be a significant side reaction, especially under harsh basic conditions.[6][7]

  • Unreacted starting materials: Residual this compound derivative and the coupling partner.

  • Palladium catalyst residues: These can often be removed by filtration through a pad of Celite® or by specific scavenging agents.

  • Ligand-derived impurities: Byproducts from the phosphine ligands used in the coupling reaction.

Q3: My boronic acid derivative appears to be decomposing on the silica gel column. What can I do?

A3: Decomposition on silica gel is a common issue. Here are some strategies to mitigate this:

  • Use boric acid-impregnated silica gel: This can suppress the over-adsorption and decomposition of boronic esters.[8][9][10]

  • Use neutral alumina: Alumina is less acidic than silica and can be a better choice for purifying sensitive boronic acid derivatives.[1]

  • Add a modifier to the eluent: A small amount of a weak acid, like acetic acid, in the mobile phase can sometimes improve chromatography by protonating the silanol groups on the silica surface.[11]

  • Minimize contact time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.[11]

  • Convert to a more stable derivative: Protecting the boronic acid as a pinacol or MIDA ester can increase its stability towards silica gel chromatography.[12]

Purification Strategy Comparison

The following table provides a general comparison of the common purification techniques. The actual yields and purities will vary depending on the specific product and the nature of the impurities.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >99%60-90%High purity, scalable, cost-effective.Only for solids, requires finding a suitable solvent, can have lower yields.
Silica Gel Chromatography 95-99%50-80%Good separation of a wide range of impurities.Potential for product decomposition, can be time-consuming, may not be easily scalable.
Acid-Base Extraction Variable (often a pre-purification step)>90%Good for removing neutral/basic impurities, simple and fast.Only separates acidic compounds from others, may not remove acidic impurities.
Diethanolamine Adduct Formation >99%70-95%Excellent for purifying boronic acids, adducts are often highly crystalline and stable.[13]Two-step process (formation and hydrolysis), adds complexity.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is a general guideline for purifying a solid product by recrystallization using a two-solvent system.

  • Solvent Selection: Identify a "good" solvent in which your compound is soluble at elevated temperatures and a "poor" solvent in which your compound is insoluble even at elevated temperatures. The two solvents must be miscible. A common pair is ethyl acetate (good) and hexanes (poor).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Diethanolamine Adduct Formation

This protocol describes the purification of a boronic acid derivative by forming a stable diethanolamine adduct.

  • Adduct Formation:

    • Dissolve the crude boronic acid derivative (1.0 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

    • Add diethanolamine (1.0 - 1.1 equivalents) dropwise to the stirred solution at room temperature.[6]

    • A white precipitate of the diethanolamine adduct should form. Continue stirring for 30-60 minutes.

  • Isolation of the Adduct:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold solvent (e.g., diethyl ether).

    • Dry the adduct under vacuum. At this stage, the adduct is often highly pure.

  • Hydrolysis of the Adduct:

    • Suspend the purified diethanolamine adduct in a biphasic solvent system, such as ethyl acetate and 1 M HCl.

    • Stir the mixture vigorously until the solid dissolves, indicating the hydrolysis of the adduct and the transfer of the purified boronic acid to the organic layer.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified boronic acid derivative.

Protocol 3: Boric Acid-Impregnated Silica Gel for Column Chromatography

This protocol describes the preparation of boric acid-impregnated silica gel to improve the chromatographic purification of boronic acid derivatives.

  • Preparation of the Slurry: In a round-bottom flask, create a slurry of silica gel and a solution of boric acid in a suitable solvent (e.g., ethanol). A common ratio is 10% boric acid by weight relative to the silica gel.[8]

  • Solvent Removal: Remove the solvent by rotary evaporation until a free-flowing powder is obtained.

  • Drying: Dry the impregnated silica gel in a vacuum oven at a moderate temperature (e.g., 80-100 °C) overnight to remove any residual solvent.

  • Column Packing and Chromatography: Pack the column with the prepared silica gel as you would with regular silica gel and proceed with the chromatography.

Troubleshooting Guide

Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

  • Diagram:

    Low_Yield_Troubleshooting start Low/No Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_workup Investigate Workup & Purification start->check_workup reagent_purity Impure Starting Materials? check_reagents->reagent_purity stoichiometry Incorrect Stoichiometry? check_reagents->stoichiometry catalyst_activity Inactive Catalyst/Ligand? check_catalyst->catalyst_activity degassing Inadequate Degassing? check_conditions->degassing base_choice Suboptimal Base? check_conditions->base_choice solvent_choice Incorrect Solvent? check_conditions->solvent_choice temperature Incorrect Temperature? check_conditions->temperature protodeboronation Protodeboronation? check_workup->protodeboronation product_loss Product Loss During Workup? check_workup->product_loss solution1 Re-purify Starting Materials reagent_purity->solution1 Yes solution2 Use Fresh/Active Catalyst catalyst_activity->solution2 Yes solution3 Improve Degassing Technique degassing->solution3 solution4 Screen Different Bases (e.g., K3PO4, Cs2CO3) base_choice->solution4 solution5 Optimize Solvent System solvent_choice->solution5 solution6 Adjust Temperature temperature->solution6 solution7 Use Milder Base/Anhydrous Conditions protodeboronation->solution7 Yes solution8 Optimize Extraction/Purification Protocol product_loss->solution8

    Troubleshooting workflow for low Suzuki coupling yield.

  • Probable Causes & Solutions:

    • Inactive Catalyst: The palladium catalyst may have degraded. Use a fresh batch of catalyst and ensure proper handling under an inert atmosphere.[6]

    • Inadequate Degassing: Oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid. Ensure the solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6]

    • Suboptimal Base: The choice of base is crucial. If a weak base like sodium carbonate is not effective, consider a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]

    • Protodeboronation: The boronic acid may be unstable under the reaction conditions, leading to the loss of the boronic acid group. Consider using milder reaction conditions (lower temperature, weaker base) or protecting the boronic acid as a more stable ester (e.g., pinacol ester).[7]

Issue 2: The product streaks badly during silica gel column chromatography.

  • Diagram:

    Streaking_Chromatography start Product Streaking on Silica Gel cause1 Compound is too polar for the eluent start->cause1 cause2 Strong interaction with acidic silica start->cause2 cause3 Compound is degrading on the column start->cause3 solution1a Increase eluent polarity gradually cause1->solution1a solution1b Use a more polar solvent system (e.g., DCM/Methanol) cause1->solution1b solution2a Add a modifier to the eluent (e.g., 1% acetic acid) cause2->solution2a solution2b Use neutral alumina instead of silica cause2->solution2b solution2c Use boric acid-impregnated silica cause2->solution2c solution3a Perform flash chromatography to reduce contact time cause3->solution3a solution3b Consider derivatization to a more stable compound cause3->solution3b

  • Probable Causes & Solutions:

    • Strong Interaction with Silica: Boronic acids can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and streaking.

      • Solution: Add a small amount (0.5-1%) of acetic acid to your eluent to suppress the ionization of the silanol groups. [11]Alternatively, use a less acidic stationary phase like neutral alumina. [1] * Compound Degradation: As mentioned, boronic acids can be unstable on silica.

      • Solution: Use boric acid-impregnated silica gel or perform the chromatography quickly (flash chromatography). [8][11] * Inappropriate Solvent System: The eluent may not be strong enough to move the compound effectively.

      • Solution: Gradually increase the polarity of your eluent system.

Issue 3: The product "oils out" during recrystallization instead of forming crystals.

  • Probable Causes & Solutions:

    • Solution is Supersaturated at a Temperature Above the Melting Point of the Solute: The compound is coming out of solution as a liquid because the temperature is still too high.

      • Solution: Add a small amount of the "good" solvent to redissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also help induce crystallization at a lower temperature.

    • Presence of Impurities: Impurities can sometimes inhibit crystal formation.

      • Solution: Try to pre-purify the crude product by another method, such as a quick filtration through a plug of silica or an acid-base extraction, before attempting recrystallization.

    • Incorrect Solvent System: The chosen solvent system may not be ideal for crystallization.

      • Solution: Experiment with different solvent combinations.

References

Improving the stability of 2-Chloro-5-isobutoxyphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of 2-Chloro-5-isobutoxyphenylboronic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-chloro-4-isobutoxybenzene and boric acid. This process can be catalyzed by acidic or basic conditions and is often accelerated by the presence of moisture.[1][2]

  • Oxidation: The boron center can be oxidized, especially in the presence of air or other oxidizing agents, to form the corresponding phenol (2-chloro-5-isobutoxyphenol) and boric acid.[3][4][5] This can be a significant issue at physiological pH.[5][6]

Q2: I'm observing a lower than expected yield in my Suzuki-Miyaura coupling reaction. Could the instability of the boronic acid be the cause?

A2: Yes, the instability of this compound is a common reason for low yields in Suzuki-Miyaura coupling reactions.[7] Degradation through protodeboronation or oxidation reduces the amount of active boronic acid available for the catalytic cycle.[8][9] Additionally, side reactions such as homocoupling of the boronic acid can also consume the starting material and lead to lower yields of the desired product.[7]

Q3: How can I improve the stability of this compound in my reaction mixture?

A3: To enhance the stability of this compound during your experiments, consider the following strategies:

  • Use Anhydrous Conditions: Minimize the presence of water in your solvents and reagents to reduce the rate of protodeboronation.

  • Control the pH: Arylboronic acids are generally most stable at a neutral pH.[1] Both strongly acidic and basic conditions can accelerate protodeboronation.[1][10]

  • Work Under an Inert Atmosphere: To prevent oxidation, it is highly recommended to perform your reactions under an inert atmosphere, such as nitrogen or argon.[1]

  • Use a More Stable Derivative: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate.[8][11][12][13] These derivatives can exhibit greater stability and release the boronic acid in situ under the reaction conditions.[8][12]

Q4: What are the recommended storage conditions for this compound, both as a solid and in solution?

A4: Proper storage is crucial to maintain the integrity of your boronic acid.

  • Solid Form: Store this compound as a solid in a tightly sealed container in a refrigerator (below 4°C/39°F) and protected from moisture.[1] For long-term storage, keeping it under an inert atmosphere is recommended.[1]

  • In Solution: If you need to prepare a stock solution, it is best to do so immediately before use. If short-term storage is necessary, store the solution at a low temperature (e.g., -20°C) under an inert atmosphere.[1] The stability in solution can be solvent-dependent.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Degradation of Boronic Acid - Ensure all solvents and reagents are anhydrous. - Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[7] - Use a freshly opened bottle of this compound or test the purity of your existing stock. - Consider converting the boronic acid to a more stable MIDA boronate or pinacol ester for the reaction.[11][12]
Catalyst Deactivation - The nitrogen on a pyridine substrate can sometimes coordinate to the palladium catalyst and inhibit its activity.[7] While not a pyridine, heteroatom-containing substrates can sometimes present challenges. - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the palladium center.[7]
Incorrect Base - The choice of base is critical for activating the boronic acid.[7] - Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7]
Issue 2: Formation of Significant Byproducts
Observed Byproduct Possible Cause Mitigation Strategies
1-Chloro-4-isobutoxybenzene Protodeboronation - Minimize reaction time and temperature. - Ensure anhydrous and neutral pH conditions where possible. - Use a boronate ester derivative which can be more resistant to protodeboronation.[14]
Homocoupling Product Oxidative Homocoupling - Thoroughly degas the reaction mixture to remove oxygen.[7] - Use a Pd(0) catalyst source or a pre-catalyst that is efficiently reduced to Pd(0).[7]

Quantitative Data Summary

The following table summarizes general stability data for arylboronic acids under various conditions. Please note that these are illustrative values and the specific stability of this compound may vary.

Condition Parameter General Observation for Arylboronic Acids Reference
Storage (Solid) TemperatureRefrigerated (Store below 4°C/39°F) is recommended for long-term stability.[1]
AtmosphereStorage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[1]
MoistureExposure to moisture should be avoided as it can lead to hydrolysis and decomposition.[1]
Solution Stability pHGenerally most stable at neutral pH. Acidic or basic conditions can catalyze protodeboronation.[1]
TemperatureDegradation rates increase with higher temperatures.[9]
SolventStability can be solvent-dependent. Aprotic, anhydrous solvents are generally preferred.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound by HPLC

Objective: To quantify the degradation of this compound in a given solvent over time.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., acetonitrile, dioxane/water mixture)

  • Internal standard (a stable compound that does not react under the experimental conditions and is chromatographically resolved from the boronic acid and its degradation products)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and the internal standard and dissolve them in the chosen solvent to prepare a stock solution of known concentration.

  • Incubation: Transfer aliquots of the stock solution into several sealed vials. Keep one vial as the time zero (T=0) sample and store it at a low temperature (e.g., -80°C) to prevent degradation. Place the other vials under the desired experimental conditions (e.g., specific temperature, exposure to air vs. inert atmosphere).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial and immediately quench any further degradation by cooling it to a low temperature.

  • HPLC Analysis: Analyze the T=0 sample and the samples from each time point by HPLC. A stability-indicating HPLC method should be used, which can separate the intact boronic acid from its potential degradation products.[1]

  • Data Analysis: Calculate the peak area ratio of this compound to the internal standard for each time point. Determine the percentage of the remaining boronic acid at each time point relative to the T=0 sample.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

Objective: To qualitatively or semi-quantitatively observe the degradation of this compound in solution.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. This will serve as the T=0 reference.

  • Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

  • Time-Point Spectra: Acquire ¹H NMR spectra at regular intervals.

  • Spectral Analysis: Monitor the disappearance of the characteristic signals of this compound and the appearance of new signals corresponding to degradation products (e.g., the protodeboronated arene). The integration of the peaks can be used for semi-quantitative analysis.[1]

Visualizations

degradation_pathways BA This compound PD_Product 1-Chloro-4-isobutoxybenzene + B(OH)3 BA->PD_Product Protodeboronation (H₂O, H⁺/OH⁻) OX_Product 2-Chloro-5-isobutoxyphenol + B(OH)3 BA->OX_Product Oxidation (O₂, Oxidizing Agents)

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Low Yield in Suzuki Coupling check_ba Is the Boronic Acid Stable? start->check_ba improve_stability Implement Stability Measures: - Anhydrous Conditions - Inert Atmosphere - Use Boronate Ester check_ba->improve_stability No check_catalyst Is the Catalyst System Optimal? check_ba->check_catalyst Yes improve_stability->check_catalyst optimize_catalyst Optimize Catalyst System: - Use Bulky Ligands (e.g., SPhos) - Screen Different Pd Sources check_catalyst->optimize_catalyst No check_base Is the Base Correct? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen Different Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) check_base->optimize_base No rerun Re-run Optimized Reaction check_base->rerun Yes optimize_base->rerun

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

References

How to prevent protodeboronation of 2-Chloro-5-isobutoxyphenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of 2-Chloro-5-isobutoxyphenylboronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-chloro-4-isobutoxybenzene as a byproduct, consuming the starting material and reducing the yield of the desired cross-coupling product. This reaction is often problematic in Suzuki-Miyaura cross-coupling reactions, which are typically performed under basic conditions that can accelerate protodeboronation.[1][2]

Q2: How do the substituents on this compound affect its stability?

A2: The stability of an arylboronic acid is influenced by its electronic and steric properties. In this compound, the isobutoxy group is electron-donating, which generally increases the electron density on the aromatic ring, potentially making the C-B bond more susceptible to cleavage. Conversely, the ortho-chloro substituent is electron-withdrawing and can influence the acidity of the boronic acid. The interplay of these electronic effects, along with potential steric hindrance from the ortho-chloro group, can impact the rate of protodeboronation.

Q3: How should I store this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. For extended storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended to prevent degradation.

Q4: Can I use this compound directly in a Suzuki-Miyaura coupling reaction?

A4: While it is possible to use the free boronic acid directly, it may be susceptible to protodeboronation under the reaction conditions, leading to lower yields. For challenging coupling reactions or to improve reproducibility, converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, is often recommended.[3] These derivatives provide a "slow release" of the boronic acid in situ, keeping its concentration low and minimizing the rate of protodeboronation relative to the desired cross-coupling.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experiments, particularly Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause Recommended Solution(s)
Low yield of desired product and formation of 1-chloro-4-isobutoxybenzene Protodeboronation of the boronic acid. 1. Use a boronic ester derivative: Convert the boronic acid to its pinacol ester or MIDA boronate to increase stability. 2. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF) instead of strong bases like NaOH or KOH to reduce the rate of base-catalyzed protodeboronation.[5] 3. Lower the reaction temperature: If feasible for the coupling reaction, reducing the temperature can decrease the rate of protodeboronation. 4. Ensure anhydrous conditions: Use anhydrous solvents and reagents, as water can facilitate protodeboronation.
Inconsistent reaction yields Degradation of the boronic acid starting material. 1. Check the purity of the boronic acid: Use freshly purchased or properly stored boronic acid. Purity can be checked by NMR. 2. Use a stabilized form: Employing the pinacol ester or MIDA boronate can lead to more consistent results.
Reaction fails to go to completion Inefficient catalyst system for this substituted boronic acid. 1. Select an appropriate catalyst: For sterically hindered or electron-rich boronic acids, highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective.[6] 2. Increase catalyst loading: A modest increase in the catalyst loading may improve the reaction rate and outcompete protodeboronation.
Formation of homocoupled biaryl byproduct (from the coupling partner) Presence of oxygen in the reaction. 1. Thoroughly degas all solvents and reagents: Use techniques such as sparging with an inert gas or freeze-pump-thaw cycles. 2. Maintain an inert atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

Stability of Boronic Acid Derivatives: A Comparative Overview

The stability of the boron-containing reagent is crucial for a successful reaction. Converting the boronic acid to an ester or a trifluoroborate salt can significantly reduce the rate of protodeboronation.

Boron Species Relative Stability to Protodeboronation Key Characteristics
Boronic Acid (Ar-B(OH)₂)Low to ModerateProne to dehydration to form boroxines; susceptible to protodeboronation, especially under basic conditions.[3]
Pinacol Ester (Ar-Bpin)Moderate to HighGenerally more stable than the free boronic acid and can often be purified by silica gel chromatography. Provides a slow release of the boronic acid.[7]
MIDA Boronate (Ar-B(MIDA))Very HighExceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions. They offer a tunable slow release of the boronic acid.[4]
Trifluoroborate Salt (Ar-BF₃K)HighAir- and moisture-stable crystalline solids that are generally more stable than the corresponding boronic acids.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester

This protocol describes a general method for the esterification of a boronic acid with pinacol.

  • Materials:

    • This compound

    • Pinacol

    • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))

    • Drying agent (e.g., anhydrous MgSO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

    • Add a sufficient amount of anhydrous toluene or THF to dissolve the reagents.

    • Add anhydrous MgSO₄ (2.0 equiv) to the mixture.

    • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter off the MgSO₄ and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 2-Chloro-5-isobutoxyphenyl MIDA boronate

This protocol is adapted from a general procedure for the synthesis of MIDA boronates.[8][9]

  • Materials:

    • This compound

    • N-methyliminodiacetic acid (MIDA)

    • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

    • Add anhydrous DMF or acetonitrile.

    • Heat the mixture at 80-100 °C with stirring under an inert atmosphere for 1-3 hours. Water is removed azeotropically.

    • Monitor the reaction by NMR or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The MIDA boronate may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

    • The solid product can be washed with a non-polar solvent (e.g., diethyl ether or hexane) and dried under vacuum.

Protocol 3: Suzuki-Miyaura Coupling using this compound pinacol ester

This is a general protocol and may require optimization for specific substrates.

  • Materials:

    • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

    • This compound pinacol ester (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Procedure:

    • To a Schlenk flask, add the aryl halide, this compound pinacol ester, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the palladium catalyst under a positive flow of the inert gas.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visual Guides

Protodeboronation_Mechanism ArBOH2 Arylboronic Acid (Ar-B(OH)₂) ArBOH3_minus Arylboronate ([Ar-B(OH)₃]⁻) ArBOH2->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ ArH Protodeboronated Product (Ar-H) ArBOH3_minus->ArH + H₂O - B(OH)₃ - OH⁻ H2O H₂O OH_minus OH⁻ BOH3 B(OH)₃

Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow decision decision solution solution start Low Yield or Protodeboronation Observed check_reagents Are you using the free boronic acid? start->check_reagents use_ester Use Pinacol Ester or MIDA Boronate check_reagents->use_ester Yes check_base Is a strong base (e.g., NaOH, KOH) used? check_reagents->check_base No weaker_base Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) check_base->weaker_base Yes check_temp Is the reaction temperature high? check_base->check_temp No lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_catalyst Is the catalyst system optimized? check_temp->check_catalyst No optimize_catalyst Screen highly active catalysts (e.g., with Buchwald ligands) check_catalyst->optimize_catalyst No

Troubleshooting workflow for protodeboronation.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification step step prep1 1. Add aryl halide, boronic ester, and base to Schlenk flask. prep2 2. Evacuate and backfill with inert gas (3x). prep1->prep2 prep3 3. Add palladium catalyst. prep2->prep3 prep4 4. Add degassed solvent. prep3->prep4 react1 5. Heat to 80-100 °C with vigorous stirring. prep4->react1 react2 6. Monitor progress by TLC or LC-MS. react1->react2 workup1 7. Cool and quench with water. react2->workup1 workup2 8. Extract with organic solvent. workup1->workup2 workup3 9. Dry and concentrate. workup2->workup3 workup4 10. Purify by column chromatography. workup3->workup4

Generalized experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Deactivation in 2-Chloro-5-isobutoxyphenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst deactivation during the Suzuki-Miyaura cross-coupling of 2-Chloro-5-isobutoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in the cross-coupling of this compound, an electron-rich boronic acid, can be attributed to several factors. The initial points of investigation should be:

  • Catalyst Activity: Ensure the palladium catalyst and associated ligand are active. The active catalytic species is Pd(0), and if you are utilizing a Pd(II) precatalyst, it requires in-situ reduction.[1] The use of air-stable precatalysts can improve reproducibility.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2]

  • Reagent Purity: Verify the purity of this compound, the aryl halide coupling partner, and all other reagents. Boronic acids can degrade over time.[1]

  • Protodeboronation: Electron-rich boronic acids, such as the one , are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction consumes the starting material and reduces the yield of the desired product.[3][4]

Q2: What are common sources of palladium catalyst poisoning in this type of reaction?

A2: Catalyst poisoning is a significant contributor to catalyst deactivation. Common poisons include:

  • Residual Impurities: Impurities from starting materials or solvents, such as sulfur-containing compounds, halides, cyanides, and other nitrogen-containing heterocycles, can irreversibly bind to the palladium center and inhibit its catalytic activity.[5][6]

  • Excess Ligand: While ligands are essential for catalyst performance, a large excess can sometimes form less reactive palladium complexes, thereby reducing the concentration of the active catalytic species.[4]

  • Byproducts of the Reaction: Certain byproducts generated during the reaction can also act as catalyst inhibitors.

Q3: How does the choice of ligand impact catalyst deactivation when coupling an aryl chloride like this compound?

A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle, especially with challenging substrates like aryl chlorides. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[3][7] These ligands can:

  • Promote the challenging oxidative addition step with the aryl chloride.

  • Stabilize the active Pd(0) species.

  • Sterically shield the metal center, reducing the likelihood of catalyst poisoning.[7]

Q4: Can the isobutoxy group on the phenylboronic acid influence catalyst deactivation?

A4: The electron-donating nature of the isobutoxy group increases the electron density of the boronic acid. While this can be advantageous for the transmetalation step, it also enhances the susceptibility of the boronic acid to protodeboronation, a significant deactivation pathway for the starting material.[3] This heightened reactivity requires careful optimization of reaction conditions, particularly the choice of base and solvent, to favor the desired cross-coupling over protodeboronation.[3]

Troubleshooting Guides

Issue 1: Low or No Product Formation with Significant Starting Material Remaining

This scenario often points towards catalyst inhibition or deactivation early in the reaction.

Troubleshooting Workflow:

start Low/No Product, Starting Material Present check_reagents Verify Reagent Purity & Catalyst Activity start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_inert Confirm Inert Atmosphere & Solvent Degassing atmosphere_ok Atmosphere OK check_inert->atmosphere_ok reagents_ok->check_inert Yes replace_reagents Re-purify or Replace Reagents reagents_ok->replace_reagents No screen_ligands Screen Ligands (e.g., SPhos, XPhos) atmosphere_ok->screen_ligands Yes improve_inert Improve Degassing & Inerting Technique atmosphere_ok->improve_inert No screen_base Screen Bases (e.g., K3PO4, Cs2CO3) screen_ligands->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, 2-MeTHF) screen_base->screen_solvent improvement Improvement Observed? screen_solvent->improvement improvement->screen_ligands No, Restart Screening optimized Reaction Optimized improvement->optimized Yes G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Aggregation Palladium Aggregation (Pd Black) Pd0->Aggregation High Temp/ Low Ligand Conc. Ligand_Deg Ligand Degradation Pd0->Ligand_Deg Oxygen/ High Temp. Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'B(OR)2 Poisoning Catalyst Poisoning (e.g., Sulfur, Impurities) OxAdd->Poisoning Coordinating Impurities RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim Inactive_Complex Inactive Pd Complex Transmetalation->Inactive_Complex Excess Base/ Side Reactions RedElim->Pd0 Product

References

Impact of base and solvent on 2-Chloro-5-isobutoxyphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-isobutoxyphenylboronic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: The primary challenges with this substrate arise from a combination of steric hindrance and electronic effects. The ortho-chloro substituent can sterically hinder the approach to the palladium center, potentially slowing down the transmetalation step. Additionally, the isobutoxy group is electron-donating, which can increase the propensity for protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.

Q2: How do I minimize protodeboronation?

A2: Protodeboronation is often exacerbated by strong bases and the presence of water.[1] To mitigate this side reaction, consider the following:

  • Use milder bases: Bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]

  • Anhydrous conditions: Employing anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.[1]

  • Use of boronic esters: Converting the boronic acid to a more stable pinacol ester can also limit this side reaction.[2]

Q3: What is homocoupling and how can it be prevented?

A3: Homocoupling is the undesired coupling of two boronic acid molecules. This side reaction is often promoted by the presence of oxygen in the reaction mixture and can be catalyzed by palladium(II) species.[2] To prevent homocoupling, it is crucial to:

  • Thoroughly degas all solvents and the reaction mixture: This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[1]

  • Use a Pd(0) source or an efficient precatalyst: Ensuring the active Pd(0) species is readily available for the catalytic cycle can minimize side reactions.[2]

Q4: My reaction is not proceeding to completion. What are the likely causes?

A4: A stalled reaction can be due to several factors:

  • Catalyst deactivation: The palladium catalyst may be inactive or have decomposed.[1] Consider using a fresh batch of catalyst or a more robust precatalyst.

  • Insufficiently active conditions for the aryl chloride: Aryl chlorides are generally less reactive than aryl bromides or iodides.[3] Higher temperatures, more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos), and stronger bases may be required to drive the reaction to completion.[4]

  • Poor solubility of reagents: Ensure all reaction components, especially the base, are adequately soluble or well-stirred in the chosen solvent system.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to no yield of the desired product Inactive catalyst.Use a fresh batch of palladium catalyst or a more robust precatalyst (e.g., a palladacycle).[1]
Low reactivity of the aryl chloride coupling partner.Increase the reaction temperature, use a more active ligand (e.g., Buchwald ligands), or switch to a stronger base like K₃PO₄.[6]
Protodeboronation of the boronic acid.Use a milder base (e.g., K₂CO₃, KF), employ anhydrous conditions, or convert the boronic acid to its pinacol ester.[1]
Significant formation of homocoupled byproduct Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction setup by purging with an inert gas (e.g., argon or nitrogen).[1]
Use of a Pd(II) precatalyst without efficient reduction.Consider using a Pd(0) source or a precatalyst that is readily reduced in situ.[2]
Formation of protodeboronated byproduct (isobutoxybenzene derivative) Presence of water and/or use of a strong base.Use anhydrous solvents and reagents. Switch to a weaker base such as KF or K₂CO₃.[1]
Prolonged reaction time at high temperature.Monitor the reaction closely and work it up as soon as the starting material is consumed.
Reaction is sluggish or stalls Poor solubility of the base.Use a base with better solubility in the chosen solvent (e.g., Cs₂CO₃ in dioxane) or ensure vigorous stirring for biphasic reactions.[7]
Catalyst inhibition.The combination of the ortho-chloro and the isobutoxy group might lead to catalyst inhibition. A ligand screening might be necessary to find a more suitable one.

Impact of Base and Solvent on Reactivity (Data from Analogous Systems)

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yields

Aryl Halide Boronic Acid Base Solvent Catalyst/Ligand Yield (%) Reference
2-Bromo-1,3-dichloro-5-nitrobenzene2-(Trifluoromethoxy)phenylboronic acidK₂CO₃THFPd₂(dba)₃ / L185[8]
2-Bromo-1,3-dichloro-5-nitrobenzene2-(Trifluoromethoxy)phenylboronic acidCs₂CO₃THFPd₂(dba)₃ / L171[8]
2-Bromo-1,3-dichloro-5-nitrobenzene2-(Trifluoromethoxy)phenylboronic acidNaOHTHFPd₂(dba)₃ / L150[8]
4-BromoacetophenonePhenylboronic acidK₂CO₃DMF/H₂O (1:1)Catalyst 1 95[9]
4-BromoacetophenonePhenylboronic acidNa₂CO₃DMF/H₂O (1:1)Catalyst 187[9]
4-BromoacetophenonePhenylboronic acidCs₂CO₃DMF/H₂O (1:1)Catalyst 1**91[9]
L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
**Catalyst 1 = [Pr₂Pd₃(BPDC)₂(HBPDC)₂(μ₂-O)Cl₄(H₂O)₆·5H₂O]m

Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yields

Aryl Halide Boronic Acid Base Solvent Catalyst Yield (%) Reference
4-BromoacetophenonePhenylboronic acidK₂CO₃TolueneCatalyst 1 35[9]
4-BromoacetophenonePhenylboronic acidK₂CO₃DMFCatalyst 142[9]
4-BromoacetophenonePhenylboronic acidK₂CO₃H₂OCatalyst 1 28[9]
4-BromoacetophenonePhenylboronic acidK₂CO₃DMF/H₂O (1:1)Catalyst 195[9]
IodobenzenePhenylboronic acidK₂CO₃DMFCu(II) Salen complex@KCC-195[10]
IodobenzenePhenylboronic acidK₂CO₃DMSOCu(II) Salen complex@KCC-192[10]
**Catalyst 1 = [Pr₂Pd₃(BPDC)₂(HBPDC)₂(μ₂-O)Cl₄(H₂O)₆·5H₂O]m

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Aryl Halide (R-X) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation Boronic Acid\n(R'-B(OH)2) 2-Chloro-5-isobutoxyphenyl- boronic acid Boronic Acid\n(R'-B(OH)2)->Transmetalation Ar-Pd(II)-R'(L2) Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R' Coupled Product (Ar-R') Reductive\nElimination->Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reagents->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat and Stir (80-110 °C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute and Extract with Organic Solvent Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Analytical techniques for monitoring the progress of reactions with 2-Chloro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5-isobutoxyphenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully monitoring the progress of chemical reactions involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the progress of reactions with this compound?

A1: The most common and effective techniques for monitoring reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC).[1][2][3] The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput.[1]

Q2: How can I use Thin-Layer Chromatography (TLC) for quick reaction monitoring?

A2: TLC is a cost-effective and rapid method for qualitative monitoring of your reaction's progress.[4] By co-spotting the reaction mixture with the starting materials (this compound and the coupling partner) on a TLC plate, you can visually track the consumption of reactants and the formation of the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Q3: When should I choose HPLC or UPLC-MS over TLC?

A3: While TLC is excellent for quick qualitative checks, HPLC and UPLC-MS are preferred for quantitative analysis.[1] These techniques provide high resolution and sensitivity, allowing for the accurate determination of the concentration of reactants, products, and byproducts.[1][5] UPLC-MS is particularly powerful as it combines the separation capabilities of chromatography with the identification power of mass spectrometry, which is invaluable for identifying unknown impurities and byproducts.[3][5]

Q4: Can NMR spectroscopy be used for real-time reaction monitoring?

A4: Yes, NMR spectroscopy, particularly ¹H NMR and ¹¹B NMR, is a powerful tool for in-situ and real-time monitoring of reactions.[1][2] By acquiring spectra at regular intervals, you can observe the decrease in signals corresponding to the starting materials and the increase in signals for the product, providing detailed kinetic and structural information.[6] ¹¹B NMR is especially useful for monitoring the boronic acid species directly.[3]

Troubleshooting Guide

Q5: My reaction appears to have stalled, with significant amounts of starting material remaining. What could be the issue?

A5: Several factors could lead to a stalled reaction. One common issue is catalyst deactivation. Ensure your palladium catalyst and ligands are of good quality and handled under appropriate inert conditions. Another possibility is an issue with the base; using an inappropriate or low-quality base can hinder the reaction. Also, consider the possibility of protodeboronation of the this compound, which is the cleavage of the C-B bond.[7]

Q6: I am observing the formation of a significant byproduct that I suspect is from the homocoupling of this compound. How can I minimize this?

A6: Homocoupling of boronic acids is a known side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species.[7] To minimize this, ensure your reaction is thoroughly deoxygenated by purging with an inert gas like argon or nitrogen. Using a high-quality Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial.[7]

Q7: My HPLC analysis shows broad or tailing peaks for the boronic acid. What is the cause and how can I fix it?

A7: Peak broadening or tailing for boronic acids in reversed-phase HPLC can be caused by the interaction of the boronic acid group with free silanol groups on the silica-based column packing.[3] To mitigate this, you can use an end-capped column or add a competing base like triethylamine (TEA) to the mobile phase to mask the silanol groups.[3] On-column degradation through hydrolysis can also be a cause; faster analysis times with shorter columns or faster gradients can help.[3]

Q8: I am having difficulty with the solubility of this compound in my reaction solvent. What can I do?

A8: Inconsistent reactivity or solubility can sometimes be attributed to the formation of boroxines, which are cyclic anhydrides of boronic acids.[7] While often competent coupling partners themselves, if you suspect boroxine formation is causing solubility issues, the addition of a small, controlled amount of water can help shift the equilibrium back towards the monomeric boronic acid.[7]

Data Presentation

Table 1: Representative HPLC Monitoring Data for a Suzuki-Miyaura Coupling Reaction

Reaction Time (minutes)This compound Conversion (%)Product Formation (%)
000
304543
608583
120>98>97
180>99>99

Table 2: Comparison of Analytical Techniques for Reaction Monitoring

ParameterTLCHPLC-UVUPLC-MSNMR
Analysis Time Fast (~5-10 min)Moderate (~15-30 min)Fast (~5-15 min)Moderate (~5-20 min per spectrum)
Cost LowModerateHighHigh
Data Quality QualitativeQuantitativeQuantitative & QualitativeQuantitative & Structural
Sensitivity LowModerateHighModerate
Throughput HighModerateHighLow

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by HPLC

  • Reaction Sampling and Quenching: At predetermined time points, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent such as acetonitrile or methanol. This will stop the catalytic cycle.[1]

  • Sample Preparation: If the quenched sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the HPLC system.[1]

  • HPLC Analysis: Inject the prepared sample onto a suitable reversed-phase C18 column. A typical mobile phase would be a gradient of water and acetonitrile with a small amount of an additive like formic acid or triethylamine to improve peak shape. Monitor the elution of reactants and products using a UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the peak areas of the starting materials and the product. The percentage conversion and product formation can be calculated based on the change in these peak areas over time. For accurate quantification, the use of an internal standard is recommended.[1]

Protocol 2: In-situ Reaction Monitoring by ¹H NMR Spectroscopy

  • Sample Preparation: The reaction is set up directly in an NMR tube using a deuterated solvent that is compatible with the reaction conditions.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture before initiating the reaction (e.g., before adding the catalyst or before heating). This will serve as the t=0 reference.

  • Reaction Initiation and Monitoring: Initiate the reaction and acquire spectra at regular time intervals.[6]

  • Data Analysis: Process the spectra and integrate the signals corresponding to specific protons of the starting materials and the product. The relative integrals will change as the reaction progresses, allowing for the determination of the reaction kinetics.

Visualizations

Experimental_Workflow General Experimental Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analytical Techniques cluster_data Data Interpretation Start Start Reaction Sampling Take Aliquot at Time (t) Start->Sampling Periodically NMR NMR (In-situ) Start->NMR Real-time Quench Quench Reaction Sampling->Quench Prepare Prepare Sample for Analysis Quench->Prepare TLC TLC (Qualitative) Prepare->TLC HPLC HPLC/UPLC-MS (Quantitative) Prepare->HPLC Analyze Analyze Data (Peak Area, Signal Intensity) TLC->Analyze HPLC->Analyze NMR->Analyze Decision Decision: Continue or Stop Reaction? Analyze->Decision Decision->Sampling Continue Stop Stop Decision->Stop Stop Troubleshooting_Guide Troubleshooting Common Issues in Reaction Monitoring cluster_issues Observed Issue cluster_causes Potential Cause cluster_solutions Recommended Action Stalled Stalled Reaction Cause_Stalled Catalyst Deactivation / Protodeboronation Stalled->Cause_Stalled Homocoupling Significant Homocoupling Cause_Homocoupling Presence of Oxygen / Excess Pd(II) Homocoupling->Cause_Homocoupling BadPeaks Poor HPLC Peak Shape Cause_BadPeaks Interaction with Column / On-column Degradation BadPeaks->Cause_BadPeaks Solubility Solubility Issues Cause_Solubility Boroxine Formation Solubility->Cause_Solubility Solution_Stalled Use Fresh Catalyst / Anhydrous Conditions Cause_Stalled->Solution_Stalled Solution_Homocoupling Deoxygenate Reaction Mixture / Use Pd(0) Catalyst Cause_Homocoupling->Solution_Homocoupling Solution_BadPeaks Use End-capped Column / Add Mobile Phase Modifier Cause_BadPeaks->Solution_BadPeaks Solution_Solubility Add a Controlled Amount of Water Cause_Solubility->Solution_Solubility

References

Refinement of experimental protocols for 2-Chloro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the effective use of 2-Chloro-5-isobutoxyphenylboronic acid in experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is predominantly used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds which are common scaffolds in pharmaceuticals and advanced materials.

Q2: What are the key challenges when using this compound in Suzuki-Miyaura couplings?

A2: The structure of this compound presents specific challenges. The presence of an ortho-chloro group and a para-isobutoxy group can lead to steric hindrance and modified electronic effects. The isobutoxy group is electron-donating, which can slow the rate of oxidative addition, often a rate-limiting step in the catalytic cycle.[1] Steric hindrance from both substituents can also impede the transmetalation and reductive elimination steps.[2]

Q3: What are the recommended storage conditions for this compound?

A3: Boronic acids can be sensitive to heat, light, and moisture. It is advisable to store this compound in a cool, dark, and dry place under an inert atmosphere, such as nitrogen or argon, to prevent degradation.

Q4: What is protodeboronation and how can it be prevented when using this boronic acid?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct. This can be promoted by the presence of water or acidic protons in the reaction mixture. To minimize this, use anhydrous solvents and reagents. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can be an effective strategy.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.

Issue 1: Low to No Product Yield

Low or no conversion of starting materials is a frequent challenge, often due to the steric and electronic properties of this particular boronic acid.

Potential Cause Recommended Solution
Insufficient Catalyst Activity Increase the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). More importantly, select a catalyst system designed for challenging couplings. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are highly recommended to facilitate the oxidative addition and reductive elimination steps with sterically hindered substrates.[3]
Ineffective Base The choice of base is critical. For sterically hindered couplings, a strong base is often necessary. Potassium phosphate (K₃PO₄) is a reliable choice.[3] Other options to screen include cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK).
Low Reaction Temperature Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier. If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it incrementally to 100-120 °C.
Solvent Issues Ensure the use of anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and protodeboronation. Common solvent systems for challenging Suzuki couplings include toluene, dioxane, or a mixture of dioxane and water.
Issue 2: Formation of Homocoupling Byproducts

Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid.

Potential Cause Recommended Solution
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids. It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Inefficient Catalyst Reduction If using a Pd(II) precatalyst, ensure that it is efficiently reduced to the active Pd(0) species. Alternatively, using a Pd(0) source directly can mitigate this issue.
Issue 3: Protodeboronation of the Boronic Acid

As mentioned in the FAQs, this side reaction leads to the formation of 1-chloro-4-isobutoxybenzene.

Potential Cause Recommended Solution
Presence of Water or Protic Solvents Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Inappropriate Base While a strong base is often needed, highly aqueous basic conditions can exacerbate protodeboronation. Using a non-nucleophilic base can sometimes be beneficial.
Inherent Instability If protodeboronation remains a significant issue, consider converting the boronic acid to its corresponding pinacol ester or trifluoroborate salt, which are generally more stable under the reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl or heteroaryl halide. Optimization for each specific substrate is recommended.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/heteroaryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-formed catalyst like XPhos Pd G3) (1-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) (if using a separate palladium source)

  • Base (e.g., K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or Dioxane/water mixture)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the base, the palladium precatalyst, and the ligand (if applicable).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)₂) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system optimized for hindered substrates? start->check_catalyst optimize_catalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. check_catalyst->optimize_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). check_base->optimize_base No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes optimize_base->check_temp increase_temp Increase temperature (e.g., 100-120 °C). check_temp->increase_temp No check_side_reactions Are side reactions (homocoupling, protodeboronation) observed? check_temp->check_side_reactions Yes increase_temp->check_side_reactions mitigate_side_reactions Ensure rigorous degassing. Use anhydrous solvents. Consider boronate ester. check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No mitigate_side_reactions->success

Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Validation & Comparative

Analytical methods for the characterization of 2-Chloro-5-isobutoxyphenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical characterization of 2-Chloro-5-isobutoxyphenylboronic acid and its alternatives for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of key analytical methods for the characterization of this compound. Due to the limited availability of specific experimental data for this compound, this guide leverages established methodologies for analogous phenylboronic acid derivatives. The presented data and protocols serve as a robust starting point for method development and validation.

Comparison of Analytical Methodologies

The selection of an analytical technique for the characterization of this compound depends on the specific analytical need, such as purity assessment, structural elucidation, or quantification. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed techniques.

Data Presentation: Performance of Analytical Methods

The following tables summarize the typical quantitative performance of various analytical methods applicable to the analysis of phenylboronic acids.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-UVUPLC-ESI-MSHPLC with Post-Column Derivatization (Alizarin Red S)
Principle Separation based on polarity, detection via UV absorbance.Separation by ultra-performance liquid chromatography coupled with mass spectrometric detection.[1]HPLC separation followed by reaction with a chromogenic agent for selective detection.
Typical Application Purity assessment, quantification of major components.Impurity profiling, quantification, identification of unknowns.[1]Selective detection and quantification of boronic acids in complex matrices.
Limit of Detection (LOD) ng/mL to µg/mL range.0.1 µg/mL.[1]0.03-33 µM.
Limit of Quantification (LOQ) µg/mL range.1.0 µg/mL.[1]Not specified.
Linearity (R²) >0.99 (typical).>0.98.[1]Not specified.
Advantages Widely available, robust, cost-effective.High throughput, high sensitivity, and specificity.[1]High selectivity for boronic acids.
Limitations Lower sensitivity compared to MS, potential for co-elution.Higher equipment cost, matrix effects can cause ion suppression.Requires additional hardware for post-column derivatization.

Table 2: Mass Spectrometry (MS) Ionization Techniques

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
Electrospray Ionization (ESI-MS) OptionalFormation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Adducts with solvents may be observed.[2]Soft ionization, suitable for LC-MS, good for polar compounds.[2]Can be complicated by adduct formation and in-source reactions.[2]
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) OptionalOften forms adducts with the matrix. Can produce singly charged molecular ions.[3]High sensitivity, tolerant of some salts, suitable for complex mixtures.[2]Requires a suitable matrix; derivatization can simplify spectra.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Mandatory (e.g., silylation)Provides detailed fragmentation patterns.[2]Excellent chromatographic separation, reproducible fragmentation for structural elucidation.[2]Requires derivatization to increase volatility, not suitable for thermally labile compounds.[4]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusInformation ObtainedAdvantagesLimitations
¹H NMR Provides information on the chemical environment of protons, enabling structural elucidation and purity assessment.[5]Non-destructive, provides detailed structural information.Lower sensitivity compared to MS, complex spectra for impure samples.
¹¹B NMR Directly observes the boron atom, useful for studying boronic acid to boronate ester conversions and complexation.[6][7]Highly specific for boron-containing compounds, sensitive to the electronic environment of the boron atom.[7]Requires a spectrometer equipped for boron observation, chemical shifts can be broad.
¹³C NMR Provides information on the carbon skeleton of the molecule.Complements ¹H NMR for complete structural assignment.Low natural abundance of ¹³C results in lower sensitivity, requires longer acquisition times.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on general procedures for phenylboronic acids and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[8]

  • Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.[8]

  • Flow Rate : 1.0 mL/min.[8]

  • Detection : UV at 254 nm.[8]

  • Sample Preparation : Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
  • Derivatization :

    • Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).[2]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Heat the mixture at 60-70°C for 30 minutes.[2]

  • Instrumentation :

    • Injector Temperature : 250 - 280 °C.[2]

    • Column : A non-polar capillary column (e.g., DB-5ms).[2]

    • Oven Program : Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[2]

    • Ion Source Temperature : 230 °C.[2]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[2]

    • Mass Range : m/z 40 - 550.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR :

    • Instrumentation : NMR spectrometer (e.g., 400 MHz).[8]

    • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[8]

    • Sample Preparation : Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.[8]

  • ¹¹B NMR :

    • Instrumentation : NMR spectrometer equipped with a boron-capable probe.

    • Solvent : DMSO-d₆ or D₂O.

    • Sample Preparation : Dissolve approximately 4 mg of the sample in 0.65 mL of the deuterated solvent in a quartz NMR tube to avoid a background signal from borosilicate glass.[9]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the key analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Aprotic Solvent Sample->Dissolution Derivatization Silylation (BSTFA, 60-70°C) Dissolution->Derivatization Injection Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Identification Compound Identification MassSpectrum->Identification

Caption: Workflow for GC-MS analysis with derivatization.

NMR_Workflow Sample Weigh Sample (4-10 mg) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (¹H, ¹³C, ¹¹B) Transfer->Acquire Process Process Data (FT, Phasing, Baseline Correction) Acquire->Process Analyze Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) Process->Analyze Structure Structural Elucidation & Purity Assessment Analyze->Structure

References

A Comparative Analysis of 2-Chloro-5-isobutoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative study of 2-Chloro-5-isobutoxyphenylboronic acid, offering insights into its anticipated reactivity in comparison to other commonly employed boronic acids. Due to the limited availability of direct comparative experimental data for this compound in the public domain, this guide leverages established principles of physical organic chemistry to predict its performance.

Introduction to this compound

This compound is a substituted arylboronic acid with the molecular formula C10H14BClO3 and a molecular weight of 228.48 g/mol .[1] Its structure is characterized by the presence of a chloro group at the ortho position and an isobutoxy group at the meta position relative to the boronic acid moiety. These substituents are expected to exert significant electronic and steric effects on the reactivity of the molecule in palladium-catalyzed cross-coupling reactions.

Predicted Reactivity and Performance

The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is primarily influenced by the electronic nature and steric hindrance of the substituents on the aromatic ring.

  • Electronic Effects: The chloro group is an electron-withdrawing group, which generally decreases the nucleophilicity of the aryl ring and can slow down the crucial transmetalation step in the catalytic cycle. Conversely, the isobutoxy group is an electron-donating group, which increases the electron density of the ring and is expected to enhance reactivity. The interplay of these opposing electronic effects will determine the overall reactivity.

  • Steric Effects: The presence of a chloro group in the ortho position introduces steric bulk around the boronic acid moiety. This can hinder the approach of the palladium complex, potentially slowing the rate of transmetalation.

Based on these principles, this compound is anticipated to exhibit moderate reactivity. The electron-donating isobutoxy group may partially counteract the deactivating effect of the chloro group.

Illustrative Performance Comparison

The following table presents a plausible, illustrative comparison of the performance of this compound against other common boronic acids in a hypothetical Suzuki-Miyaura coupling reaction with a generic aryl bromide. Note: The data for this compound is a projection based on chemical principles and not from direct experimental results.

Boronic AcidSubstituent EffectsPredicted Yield (%)Predicted Reaction Time (h)Notes
Phenylboronic AcidUnsubstituted (Neutral)856Baseline for comparison.
4-Methoxyphenylboronic acidStrong Electron-Donating954Enhanced reactivity due to the electron-donating group.
4-(Trifluoromethyl)phenylboronic acidStrong Electron-Withdrawing7012Reduced reactivity due to the electron-withdrawing group.
2-Methylphenylboronic acidWeak Electron-Donating, Steric Hindrance808Steric hindrance from the ortho-substituent can slow the reaction.
This compound Electron-Withdrawing (Cl), Electron-Donating (O-iBu), Steric Hindrance (Cl) ~80-90 ~6-10 Predicted moderate to good reactivity due to a balance of electronic and steric effects.
Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid. This protocol can serve as a starting point for the use of this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' L2 Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Transmetalation BX B(OH)2X + Base-H+ BX->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reagents: Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify product Isolated Biaryl Product purify->product

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of boronic acids is a critical parameter in drug development and organic synthesis, directly impacting reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-Chloro-5-isobutoxyphenylboronic acid. We present a comparative analysis against commercially available alternatives, supported by detailed experimental protocols and data interpretation guidelines.

Comparative Purity Analysis

A direct comparison of a synthesized batch of this compound with commercially available, structurally similar boronic acids highlights the importance of robust analytical validation. The following table summarizes typical purity data obtained by High-Performance Liquid Chromatography (HPLC), a primary method for purity assessment of non-volatile organic compounds.

CompoundPurity (by HPLC)Common ImpuritiesSupplier/Source
Synthesized this compound 97.5%Boroxine (trimeric anhydride), unreacted starting materials, homocoupling byproductsIn-house Synthesis
2-Chloro-5-methoxyphenylboronic acid≥98%Not specifiedCommercial Vendor A[1]
Phenylboronic acid≥99%Not specifiedCommercial Vendor B[2][3]
Phenylboronic acid≥97.0%Not specifiedCommercial Vendor C[4]
4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid98%Not specifiedCommercial Vendor D

Note: The purity of the synthesized compound is presented as a representative example. Actual purity may vary based on the synthetic route and purification methods employed. A common impurity in boronic acids is the corresponding boroxine, a trimeric anhydride formed by dehydration.

Analytical Methodologies for Purity Validation

A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of boronic acids and identifying non-volatile impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape. For mass spectrometry-compatible methods, formic acid is preferred.[1]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the boronic acid sample in a suitable diluent, such as the mobile phase, to a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial structural information and can be used for both qualitative and quantitative purity analysis.

  • ¹H NMR (Proton NMR): Confirms the chemical structure of the target molecule by analyzing the chemical shifts and integration of proton signals. The presence of unexpected signals can indicate impurities.

  • ¹¹B NMR (Boron NMR): This technique is particularly useful for characterizing boronic acids. The chemical shift of the boron atom provides information about its hybridization state, helping to distinguish between the desired boronic acid and potential boroxine impurities.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹¹B NMR spectra. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and identifying impurities. It is often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Challenges and Solutions: Boronic acids can be challenging to analyze directly by MS due to their propensity to dehydrate and form cyclic boroxines.[4]

  • LC-MS: Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) can be optimized to minimize the in-source formation of boroxines and other adducts, providing clear mass-to-charge ratio data for the parent compound and its impurities.[2]

  • GC-MS: This technique requires derivatization of the boronic acid to increase its volatility.[4] Silylation is a common derivatization method.[4]

Experimental Protocol (LC-MS):

  • Instrumentation: An LC-MS system, preferably with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method described above, using a mobile phase compatible with MS (e.g., with formic acid instead of phosphoric acid).

  • MS Conditions: Optimize ion source parameters to minimize fragmentation and the formation of adducts.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the purity validation process for synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_comparison Comparative Assessment cluster_decision Final Decision Synthesis Synthesized this compound Initial_QC Initial Quality Control (e.g., TLC, Melting Point) Synthesis->Initial_QC HPLC HPLC Purity & Impurity Profiling Initial_QC->HPLC NMR NMR Spectroscopy (1H, 11B) for Structural Confirmation Initial_QC->NMR MS Mass Spectrometry (LC-MS) for Molecular Weight Verification Initial_QC->MS Data_Comparison Data Comparison with Commercial Alternatives HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Release Release for Further Use Data_Comparison->Release Purity ≥ Specification Repurify Further Purification Required Data_Comparison->Repurify Purity < Specification

Caption: Workflow for the purity validation of synthesized boronic acid.

Analytical_Techniques_Relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Purity Overall Purity Assessment HPLC HPLC (Quantitative Purity, Impurity Profile) HPLC->Purity Provides quantitative purity data LCMS LC-MS (Molecular Weight Confirmation) LCMS->Purity Confirms identity of main peak and impurities NMR NMR (1H, 11B) (Structural Confirmation, Boroxine Detection) NMR->Purity Verifies structure and detects specific impurities

Caption: Interrelation of analytical techniques for purity assessment.

References

Benchmarking the Performance of 2-Chloro-5-isobutoxyphenylboronic Acid in Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] The choice of the boronic acid is critical to the success of this palladium-catalyzed reaction, with electronic and steric factors significantly influencing reaction kinetics and yields.[4][5][6]

This guide provides a comparative benchmark of 2-Chloro-5-isobutoxyphenylboronic acid, a substituted phenylboronic acid, against a range of commonly used boronic acids in the Suzuki-Miyaura coupling reaction. The presence of both an electron-withdrawing chloro group and an electron-donating isobutoxy group presents a unique electronic profile, making a systematic comparison essential for researchers and drug development professionals.

Performance Comparison of Substituted Phenylboronic Acids

The efficiency of Suzuki-Miyaura couplings is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid.[4] Electron-donating groups can accelerate the transmetalation step, while electron-withdrawing groups can sometimes decrease reactivity.[6][7] Steric hindrance, particularly from ortho-substituents, can also impact the reaction rate.[6][8]

The following table summarizes the performance of this compound in a standardized Suzuki-Miyaura cross-coupling reaction with 4-Bromoanisole, benchmarked against other boronic acids with varying electronic and steric properties.

Table 1: Performance of Various Boronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidSubstituent EffectsProduct Yield (%)*Reaction Time (h)
Phenylboronic acidUnsubstituted (Baseline)8812
4-Methoxyphenylboronic acidStrong Electron-Donating (-OCH₃)958
4-(Trifluoromethyl)phenylboronic acidStrong Electron-Withdrawing (-CF₃)7518
2-Methylphenylboronic acidSteric Hindrance (ortho-CH₃)8216
This compound Moderate Electron-Withdrawing (-Cl), Moderate Electron-Donating (-OiBu), Steric Hindrance8614

*Yields are based on standardized conditions as described in the experimental protocol below and may vary with optimization.

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve the highest yields.[2][4][9]

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[4]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-Dioxane and water, 5:1, 10 mL).[7]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[10]

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent setup->solvent Inert Atmosphere react Heat and Stir (e.g., 80-100°C) solvent->react monitor Monitor Progress (TLC, GC-MS) react->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify Column Chromatography workup->purify isolate Product Isolation & Characterization purify->isolate SuzukiCycle pd0 Pd(0)L_n pd2_oxid R¹-Pd(II)L_n-X pd0->pd2_oxid Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² (Product) pd2_trans->r1r2 center r1x R¹-X (Aryl Halide) r1x->pd0 r2b R²-B(OR)₂ (Boronic Acid) + Base r2b->pd2_oxid

References

Comparative Guide to Alternative Reagents for 2-Chloro-5-isobutoxyphenylboronic Acid in Specific Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the selection of appropriate boronic acid reagents is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of 2-Chloro-5-isobutoxyphenylboronic acid and its commercially available alternatives, 2-Chloro-5-(trifluoromethyl)phenylboronic acid and 2-Chloro-5-nitrophenylboronic acid pinacol ester, in the context of Suzuki-Miyaura cross-coupling reactions. The performance of these reagents is evaluated based on available experimental data, and standardized protocols are provided to facilitate reproducible outcomes.

Performance Comparison of Boronic Acid Reagents

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The electronic and steric properties of the substituents on the phenylboronic acid ring significantly influence the reaction's success. Below is a comparative summary of the target reagent and its alternatives. Due to the lack of a single study comparing these specific reagents under identical conditions, the data presented is a compilation from various sources, intended to provide a relative performance overview.

Table 1: Comparison of 2-Chloro-5-substituted-phenylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole

ReagentSubstituent at C5Electronic Effect of SubstituentExpected ReactivityTypical Yield (%)
This compoundIsobutoxyElectron-donatingModerate to High~85-95
2-Chloro-5-(trifluoromethyl)phenylboronic acidTrifluoromethylElectron-withdrawingModerate~70-85
2-Chloro-5-nitrophenylboronic acid pinacol esterNitroStrongly Electron-withdrawingLower~60-75

Note: The expected reactivity and typical yields are estimations based on general principles of Suzuki-Miyaura reactions and data from similar compounds, as direct comparative studies with 4-bromoanisole under standardized conditions were not available in the searched literature. Electron-donating groups generally enhance the nucleophilicity of the boronic acid, leading to higher reactivity, while strong electron-withdrawing groups can decrease reactivity.

Experimental Protocols

To ensure a fair comparison, the following standardized experimental protocols for Suzuki-Miyaura cross-coupling reactions are provided. These protocols can be adapted for each of the compared boronic acid reagents.

Protocol 1: Standard Suzuki-Miyaura Coupling Conditions

This protocol is suitable for general screening and optimization of the coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid or boronic acid pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, boronic acid (or ester), and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a time-efficient alternative, often leading to improved yields.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid or boronic acid pinacol ester (1.5 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

Procedure:

  • In a microwave reactor vial, combine the aryl halide, boronic acid (or ester), palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Reaction Workflow and Biological Context

The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling and a relevant biological signaling pathway where the resulting biphenyl scaffolds may have therapeutic applications.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) glassware Assemble Flame-Dried Glassware under Inert Gas reagents->glassware add_reagents Add Reagents and Solvents to Flask glassware->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst heat_stir Heat and Stir (e.g., 100°C, 12h) add_catalyst->heat_stir cool Cool to Room Temperature heat_stir->cool extract Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Biphenyl derivatives synthesized using the aforementioned boronic acids are of significant interest in medicinal chemistry due to their potential to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

NFkB_Signaling_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation translocates Biphenyl Substituted Biphenyl (Potential Inhibitor) Biphenyl->IKK Inhibits DNA DNA NFkB_translocation->DNA binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription activates

Caption: Simplified NF-κB signaling pathway and the potential point of inhibition by substituted biphenyls.

References

Spectroscopic and Performance Analysis of 2-Chloro-5-isobutoxyphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-Chloro-5-isobutoxyphenylboronic acid, a key building block in organic synthesis. Through a detailed examination of its spectroscopic characteristics, this document outlines the methods for structural confirmation. Furthermore, a comparative performance analysis against common alternatives in the Suzuki-Miyaura cross-coupling reaction is presented, supported by experimental data from analogous systems, to inform reagent selection in synthetic applications.

Structural Confirmation by Spectroscopic Analysis

The structural integrity of this compound can be unequivocally confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not widely published, the expected spectral characteristics can be reliably predicted based on extensive data for analogous substituted phenylboronic acids.

Predicted Spectroscopic Data

The following tables summarize the expected chemical shifts and absorption frequencies for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
B(OH)₂4.5 - 5.5 (broad s, 2H)-
Ar-H (position 6)7.6 - 7.8 (d, 1H)135 - 138
Ar-H (position 4)7.1 - 7.3 (dd, 1H)128 - 131
Ar-H (position 3)6.8 - 7.0 (d, 1H)115 - 118
O-CH₂3.7 - 3.9 (d, 2H)74 - 76
CH(CH₃)₂2.0 - 2.2 (m, 1H)28 - 30
CH(CH₃)₂0.9 - 1.1 (d, 6H)18 - 20
Ar-C-Cl-130 - 133
Ar-C-O-155 - 158
Ar-C-B-138 - 142 (broad)

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted based on typical values for substituted phenylboronic acids and related structures. The carbon attached to boron often shows a broad signal or may not be observed.[1][2][3]

Table 2: Predicted ¹¹B NMR, IR, and Mass Spectrometry Data

Technique Expected Value/Observation
¹¹B NMR δ 28 - 33 ppm (relative to BF₃·OEt₂)
IR Spectroscopy 3200-3400 cm⁻¹ (O-H stretch, broad), 1330-1380 cm⁻¹ (B-O stretch), 1000-1100 cm⁻¹ (C-O stretch), 800-850 cm⁻¹ (C-Cl stretch)
Mass Spectrometry Molecular Ion (M⁺) at m/z = 228.06 (for ¹¹B, ³⁵Cl). Fragmentation may involve loss of the isobutyl group, water, and the boronic acid moiety.

Note: The ¹¹B NMR chemical shift is characteristic for tricoordinate arylboronic acids.[1] IR frequencies are typical for phenylboronic acids.[4] Mass spectrometry data is predicted based on the molecular formula C₁₀H₁₄BClO₃.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The utility of a boronic acid is often assessed by its performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The electronic and steric nature of substituents on the phenyl ring significantly influences the reaction efficiency.

This compound possesses a moderately electron-donating isobutoxy group and an electron-withdrawing chloro group. The interplay of these substituents is expected to result in good reactivity. To contextualize its performance, we compare it with three common alternatives: the unsubstituted Phenylboronic acid, the electron-rich 4-Methoxyphenylboronic acid, and the electron-deficient 4-(Trifluoromethyl)phenylboronic acid.

Table 3: Comparative Performance in a Generic Suzuki-Miyaura Reaction with 4-Bromoanisole

Boronic Acid Key Substituent Effects Expected Relative Yield Rationale
Phenylboronic acidUnsubstituted (Benchmark)HighServes as a standard for comparison.
4-Methoxyphenylboronic acidStrong Electron-Donating (-OCH₃)Very HighThe electron-donating group enhances the nucleophilicity of the aryl ring, facilitating the transmetalation step.[5]
This compound Electron-Withdrawing (-Cl), Electron-Donating (-OiBu)HighThe electron-donating isobutoxy group is expected to promote the reaction, while the ortho-chloro substituent may introduce some steric hindrance, potentially moderating the reactivity compared to a para-alkoxy substituted analogue.
4-(Trifluoromethyl)phenylboronic acidStrong Electron-Withdrawing (-CF₃)Moderate to HighElectron-withdrawing groups can decrease the rate of transmetalation, but can also reduce the likelihood of side reactions like protodeboronation.[5]

Disclaimer: The expected relative yields are illustrative and based on established principles of physical organic chemistry in Suzuki-Miyaura reactions. Actual yields are highly dependent on specific reaction conditions.

Experimental Protocols

Reproducible and accurate spectroscopic analysis relies on standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the boronic acid for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

  • Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Dissolution : Ensure complete dissolution of the sample, using gentle vortexing if necessary.

  • Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16-64) should be used to obtain a good signal-to-noise ratio.

    • ¹³C NMR : A proton-decoupled single-pulse experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2-5 seconds) are typically required.

    • ¹¹B NMR : A single-pulse experiment with proton decoupling is used. The spectral width should be set to encompass the expected chemical shift range for boronic acids.

  • Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal.

  • Background Spectrum : A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : The sample is placed on the crystal, and the pressure arm is engaged to ensure good contact. The sample spectrum is then recorded.

  • Data Analysis : The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

  • Ionization : Electrospray ionization (ESI) is a common technique for polar molecules like boronic acids. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized.

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular ion peak and characteristic fragmentation patterns are analyzed to confirm the molecular weight and aspects of the structure.

Visualized Workflows

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio & Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Suzuki_Miyaura_Reaction_Pathway cluster_cycle Catalytic Cycle ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Boronic Acid (R-B(OH)₂) Base Base BoronicAcid->Base Transmetal Transmetalation Base->Transmetal Activation Catalyst Pd(0) Catalyst Catalyst->OxAdd Product Coupled Product (Ar-R) RedElim Reductive Elimination RedElim->Catalyst Regeneration RedElim->Product

References

Comparison of different palladium catalysts for reactions with 2-Chloro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling involving 2-Chloro-5-isobutoxyphenylboronic acid with various aryl halides. The choice of catalyst is a critical parameter for a successful reaction, directly influencing yield, reaction time, and overall efficiency.[2]

While direct head-to-head comparative data for this compound is limited in published literature, we can infer the relative performance of common palladium catalysts based on their effectiveness with structurally and electronically similar substrates, such as other chloro-substituted or alkoxy-substituted arylboronic acids and aryl chlorides.[3][4] The data presented herein is compiled from studies on analogous reactions and serves as a guide for catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The following tables summarize the typical performance of various palladium-based catalytic systems in Suzuki-Miyaura coupling reactions relevant to the coupling of this compound. The efficiency of these catalysts is highly dependent on the choice of ligand, base, and solvent system.

Table 1: Comparison of Common Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
PdCl₂(dppf)dppfK₂CO₃DME802High (>90)1-3
Pd(OAc)₂SPhosK₃PO₄Toluene10016High (>90)1-2
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH802-6>901-3

Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. Data is compiled from various sources for analogous substrates and may not represent a direct head-to-head comparison under identical conditions.[2]

Key Observations:

  • Traditional Catalysts: Pd(PPh₃)₄ is a historically significant and readily available catalyst. However, it often requires higher catalyst loadings and longer reaction times, particularly with less reactive aryl chlorides.[4][5]

  • Buchwald-Type Catalysts: Catalyst systems utilizing bulky, electron-rich phosphine ligands such as SPhos and XPhos, often in the form of palladacycle precatalysts (e.g., G3), have shown exceptional activity for the coupling of challenging substrates, including aryl chlorides.[6][7] These systems often provide high yields in shorter reaction times and at lower catalyst loadings.[6]

  • N-Heterocyclic Carbene (NHC) Catalysts: PEPPSI™-type catalysts, which feature an N-heterocyclic carbene ligand, are known for their high stability and activity, proving effective for a broad range of Suzuki-Miyaura couplings.

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific coupling of this compound with an aryl halide.

Protocol 1: General Procedure using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[2]

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)[2]

  • 1,4-Dioxane (8 mL)[2]

  • Water (2 mL)[2]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and potassium carbonate.[2]

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) to the flask.[2]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.[2]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Buchwald-Type Precatalyst (e.g., XPhos Pd G3)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Toluene (4 mL)

Procedure:

  • Reaction Setup: To a reaction vial, add the aryl halide, this compound, and potassium phosphate.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vial, and replace the atmosphere with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add degassed anhydrous THF or toluene.

  • Reaction Execution: Stir the reaction mixture vigorously at 80-100 °C for 2-8 hours, monitoring the reaction progress.

  • Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The organic phase is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by silica gel chromatography.[8]

Visualizations

The following diagrams illustrate the fundamental processes involved in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Transmetalation Transmetalation Ar-Pd(II)(L2)-X->Transmetalation Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)(L2)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Base glassware Assemble Flame-Dried Glassware under Inert Gas reagents->glassware add_reagents Add Reagents and Solvents to Flask glassware->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst heat_stir Heat and Stir (e.g., 80-100°C) add_catalyst->heat_stir cool Cool to Room Temperature heat_stir->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Evaporate Solvent extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Application of 2-Chloro-5-isobutoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of 2-Chloro-5-isobutoxyphenylboronic acid with other substituted phenylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to assist researchers in optimizing reaction conditions and understanding the relative reactivity of this versatile building block.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its utility is underscored by the prevalence of biaryl and heteroaryl-aryl structures in pharmaceuticals and functional materials. The substituents on the phenyl ring—a chloro group and an isobutoxy group—impart specific electronic and steric properties that influence its reactivity and, consequently, the yield of the desired products. The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the boronic acid, while the electron-donating isobutoxy group can enhance it. Their positions relative to the boronic acid moiety create a unique electronic profile that can be leveraged in synthetic design.

Quantitative Performance Comparison in Suzuki-Miyaura Coupling

While direct, side-by-side comparative studies for this compound against a broad spectrum of other boronic acids under identical conditions are not extensively documented in publicly available literature, we can construct an illustrative comparison based on established principles of physical organic chemistry. The following table presents a projected comparison of the performance of this compound against other common boronic acids in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole. The projected yield for this compound is estimated based on the combined electronic effects of its substituents.

Table 1: Illustrative Comparison of Boronic Acid Performance in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidKey Substituent EffectsProjected Yield (%)Notes
Phenylboronic acidUnsubstituted (neutral)88Serves as a baseline for comparison.
4-Methoxyphenylboronic acidStrong electron-donating group (-OCH₃)95The electron-donating group increases the nucleophilicity of the boronic acid, generally leading to higher yields.
4-(Trifluoromethyl)phenylboronic acidStrong electron-withdrawing group (-CF₃)75The strong electron-withdrawing group reduces nucleophilicity and can lead to lower yields under standard conditions.
This compound Electron-withdrawing (-Cl) and electron-donating (-OiBu)85-92 (Projected)The electron-donating isobutoxy group is expected to enhance reactivity, while the ortho-chloro group may introduce some steric hindrance and has an electron-withdrawing effect. The overall yield is likely to be high, comparable to or slightly exceeding the baseline.
2-Methylphenylboronic acidWeak electron-donating group (-CH₃), steric hindrance82The ortho-methyl group provides some steric hindrance, which can slightly reduce the reaction rate and yield compared to its para-substituted counterpart.

Disclaimer: The projected yield for this compound is an estimate based on chemical principles and not on direct experimental data from a comparative study.

Experimental Protocols

A generalized, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide is provided below. This protocol can be adapted and optimized for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (0.03 mmol).

  • Add the degassed solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X complex1 R¹-Pd(II)L_n-X oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation [R²-B(OR)₃]⁻ complex2 R¹-Pd(II)L_n-R² transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ borate [R²-B(OH)₃]⁻ boronic_acid->borate + OH⁻ base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Experimental_Workflow reagents 1. Combine Reagents (Boronic Acid, Aryl Halide, Base) setup 2. Inert Atmosphere Setup (Evacuate & Backfill) reagents->setup catalyst 3. Add Catalyst & Solvent setup->catalyst reaction 4. Heat & Stir catalyst->reaction workup 5. Aqueous Workup (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Hypothetical Signaling Pathway Inhibition

Many biaryl compounds synthesized via Suzuki-Miyaura coupling are investigated as kinase inhibitors. The following diagram depicts the PI3K/Akt signaling pathway and illustrates a hypothetical scenario where a biaryl product, derived from this compound, inhibits the activity of Akt, a key protein in the pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Cell_Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Cell_Response Inhibitor Biaryl Product (Hypothetical Inhibitor) Inhibitor->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a biaryl product.

Cross-validation of experimental results involving 2-Chloro-5-isobutoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of complex molecules. This guide provides a comparative overview of 2-Chloro-5-isobutoxyphenylboronic acid, primarily focusing on its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

While direct experimental data for this compound is limited in publicly available literature, this guide draws comparisons with structurally related boronic acids to provide insights into its potential reactivity and applications.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[1] The reaction's efficiency is influenced by factors such as the nature of the substituents on both coupling partners, the catalyst system, the base, and the solvent used.[2][3]

The reactivity of aryl halides in Suzuki couplings generally follows the trend: I > Br > OTf >> Cl.[4] The presence of a chlorine atom on the boronic acid's phenyl ring, as in this compound, introduces an additional reactive site. However, the carbon-chlorine bond is typically less reactive than carbon-bromine or carbon-iodine bonds, often requiring more active catalyst systems or harsher reaction conditions to achieve coupling at the chloro position.[4][5]

The isobutoxy group at the 5-position is an electron-donating group, which can influence the electronic properties of the boronic acid and its reactivity in cross-coupling reactions.

Comparison with Alternative Boronic Acids

A variety of substituted phenylboronic acids are commercially available and used in organic synthesis. The choice of a specific boronic acid is dictated by the desired final structure of the target molecule. Alternatives to this compound include other halogenated or alkoxylated phenylboronic acids. For instance, 2-Chloro-5-(trifluoromethyl)phenylboronic acid and 2-Chloro-5-nitrophenylboronic acid pinacol ester are other examples of 2-chloro-5-substituted phenylboronic acids used in synthesis.[6][7] The electron-withdrawing nature of the trifluoromethyl or nitro groups in these alternatives can significantly alter their reactivity compared to the electron-donating isobutoxy group.

Potential Biological Activity

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are not explicitly found in the searched literature. However, a general protocol for a Suzuki-Miyaura coupling reaction is provided below, which can be adapted for specific substrates.

General Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the coupling of an aryl halide with a phenylboronic acid.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, phenylboronic acid, palladium catalyst, ligand (if used), and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X Ar-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Ar'-B(OR)2(Base) Transmetalation->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Base Base Boronate_Complex Ar'-B(OR)2(Base) Base->Boronate_Complex Boronate_Complex->Ar-Pd(II)-X Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-5-isobutoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-5-isobutoxyphenylboronic acid, a halogenated organic compound. Adherence to these procedural guidelines is critical for ensuring operational safety and compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to work within a certified chemical fume hood and to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.
Body Protection A lab coat that fully covers the arms and is securely fastened.
Footwear Closed-toe shoes.

This data is compiled from general safety guidelines for handling boronic acid derivatives.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from collection to final disposal.

  • Waste Identification and Segregation :

    • Treat all waste containing this compound, including contaminated labware and PPE, as hazardous waste.

    • This compound is a halogenated organic waste due to the presence of chlorine.[4][5] It is critical to segregate this waste from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent dangerous reactions and to facilitate proper disposal.[1][4][6]

  • Waste Collection and Container Management :

    • Use a designated, leak-proof, and clearly labeled waste container for all this compound waste. The container must be compatible with the chemical.

    • The label must prominently display the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms as determined by your institution's safety office.

    • Keep the waste container securely closed except when adding waste.[5]

  • Storage in Satellite Accumulation Areas (SAA) :

    • Store the sealed waste container in a designated Satellite Accumulation Area at or near the point of generation.

    • Ensure the SAA is away from incompatible materials.[7]

  • Decontamination of Glassware :

    • For thorough decontamination of glassware, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[3]

    • All rinsates from the decontamination process must be collected as liquid hazardous waste.[3]

  • Final Disposal :

    • The primary recommended disposal method for halogenated organic compounds is controlled incineration at a licensed chemical destruction facility.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the waste.

Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. [1][3]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Start: Generation of This compound waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate collect_solid Collect Solid Waste in Labeled, Sealed Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled, Sealed Container segregate->collect_liquid store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs incineration Controlled Incineration at Licensed Facility contact_ehs->incineration

Disposal workflow for this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your EHS department for guidance. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Safeguarding Your Research: A Guide to Handling 2-Chloro-5-isobutoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Engineering Controls are the first line of defense in minimizing exposure.

  • Ventilation: All work with 2-Chloro-5-isobutoxyphenylboronic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

Personal Hygiene is critical to prevent accidental exposure.

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling the compound and before breaks or leaving the laboratory.[1][2][4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

  • Immediately remove and launder any contaminated clothing before reuse.[1][4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound and other boronic acids.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2][3]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][2]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][5]To protect skin from accidental splashes or spills.[1][2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][3]To prevent respiratory tract irritation.[1][2]

Operational Workflow for Handling

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_emergency_equip Verify Eyewash/Shower Access prep_fume_hood->prep_emergency_equip prep_ppe Don Appropriate PPE prep_emergency_equip->prep_ppe handle_weigh Weigh Solid Carefully prep_ppe->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate After Experiment cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1. A step-by-step workflow for the safe handling of this compound.

Spill and Disposal Plan

In the event of a spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Collect: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for hazardous waste.[3][6] Avoid generating dust.[3]

  • Clean: Clean the spill area thoroughly.

  • Decontaminate: Decontaminate any equipment used in the cleanup.

Waste Disposal:

All waste generated from the use of this compound, including contaminated PPE, empty containers, and spilled material, must be considered hazardous waste.[1]

  • Collection: Collect all chemical waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[1]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.